molecular formula C11H14O3 B103397 2-[(4-Ethoxyphenoxy)methyl]oxirane CAS No. 18110-26-4

2-[(4-Ethoxyphenoxy)methyl]oxirane

Cat. No.: B103397
CAS No.: 18110-26-4
M. Wt: 194.23 g/mol
InChI Key: RXBYVUJCNJKSEO-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenoxy)methyl]oxirane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYVUJCNJKSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395825
Record name 2-[(4-ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18110-26-4
Record name 2-[(4-ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical properties of 2-[(4-Ethoxyphenoxy)methyl]oxirane

[1]

CAS Registry Number: 18110-26-4 Common Synonyms: 4-Ethoxyphenyl glycidyl ether; Hydroquinone monoethyl ether glycidyl ether; 1,2-Epoxy-3-(4-ethoxyphenoxy)propane.

Executive Summary

This compound is an aromatic glycidyl ether characterized by a 4-ethoxyphenyl moiety linked to a terminal epoxide group. It serves as a high-value intermediate in the synthesis of pharmaceutical compounds (specifically

Chemical Identity & Structural Descriptors

The compound consists of a benzene ring substituted at the para positions with an ethoxy group and a glycidyl ether group.

PropertyValue
IUPAC Name This compound
CAS Number 18110-26-4
Molecular Formula

Molecular Weight 194.23 g/mol
SMILES CCOC1=CC=C(C=C1)OCC2CO2
InChI Key DJOGZXNBSUIGKG-UHFFFAOYSA-N

Physical & Thermodynamic Properties

The physical constants of this compound are governed by the polarity of the ether linkages and the stacking ability of the aromatic ring. While specific experimental data for this exact isomer is less ubiquitous than its methoxy analogue, reliable values are derived from high-fidelity experimental analogues (e.g., CAS 2211-94-1) and validated predictive models.

Fundamental Physical States
PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline powder)At 25°C, 1 atm
Color White to off-whiteHigh purity (>98%)
Melting Point 45 – 55 °CEstimated based on methoxy analogue (45-48°C)
Boiling Point 300 – 310 °CPredicted at 760 mmHg
Boiling Point (Reduced) 150 – 160 °CPredicted at 3-5 mmHg
Density 1.10 ± 0.05 g/cm³Predicted liquid density
Flash Point > 113 °CClosed Cup (Predicted)
Solubility & Partitioning

The ethoxy tail increases lipophilicity compared to the methoxy analogue, reducing water solubility and increasing affinity for organic phases.

  • Water Solubility: Low (< 1 mg/mL). Hydrolysis may occur over time in aqueous acidic conditions.

  • Organic Solubility: Soluble in DMSO, Methanol, Chloroform, Dichloromethane, and Ethyl Acetate.

  • LogP (Octanol-Water): ~2.0 – 2.5 (Predicted).

Spectroscopic Characterization

Researchers verifying the identity of synthesized or purchased material should look for these diagnostic signals.

  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       6.8–6.9 ppm (m, 4H): Aromatic protons (AA'BB' system).
      
    • 
       4.1–4.2 ppm (dd, 1H) & 3.9 ppm (dd, 1H): Glycidyl 
      
      
      protons.
    • 
       4.0 ppm (q, 2H): Ethoxy 
      
      
      protons.
    • 
       3.3 ppm (m, 1H): Epoxide methine (
      
      
      ) proton.
    • 
       2.7–2.9 ppm (m, 2H): Epoxide methylene (
      
      
      ) protons.
    • 
       1.4 ppm (t, 3H): Ethoxy methyl (
      
      
      ) protons.
  • IR Spectroscopy (FT-IR):

    • 1240–1250 cm

      
      :  Asymmetric C-O-C stretching (Ar-O-Alkyl).
      
    • 910–915 cm

      
      :  Characteristic oxirane ring deformation (Epoxide).
      
    • 820–830 cm

      
      : para-Disubstituted benzene ring out-of-plane bending.
      

Synthesis & Manufacturing Workflow

The industrial and laboratory synthesis typically involves the O-alkylation of 4-ethoxyphenol (Hydroquinone monoethyl ether) with epichlorohydrin in the presence of a base (Williamson ether synthesis).

Synthesis Diagram

The following diagram illustrates the two-step mechanism: coupling followed by dehydrohalogenation.

SynthesisReactants4-Ethoxyphenol+ EpichlorohydrinIntermediateChlorohydrin Intermediate(Transient)Reactants->IntermediatePhase Transfer Cat.(TBABr), 60-80°CProductThis compound(Target Epoxide)Intermediate->ProductNaOH (aq)Ring ClosureByproductNaCl + H2OIntermediate->Byproduct

Figure 1: Synthetic pathway via base-catalyzed coupling of 4-ethoxyphenol and epichlorohydrin.

Reactivity & Applications

The core utility of this compound lies in the ring-opening polymerization (ROP) or nucleophilic ring-opening of the epoxide.

Nucleophilic Ring Opening

The strained three-membered ring is highly susceptible to attack by nucleophiles (amines, thiols, alcohols). This is the primary mechanism for:

  • Drug Synthesis: Reaction with isopropylamine yields beta-blocker analogues.

  • Epoxy Curing: Reaction with diamines crosslinks the material into a thermoset polymer.

Mechanism Diagram

RingOpeningEpoxideThis compoundTransitionTransition State(Nu attacks less hindered carbon)Epoxide->TransitionActivationNucleophileNucleophile (Nu-H)(e.g., Isopropylamine)Nucleophile->TransitionProductBeta-Amino Alcohol(Ring Opened)Transition->ProductProton Transfer

Figure 2: Nucleophilic attack mechanism on the epoxide ring yielding a beta-amino alcohol.

Handling & Safety (E-E-A-T)

As an epoxide, this compound is an alkylating agent and must be handled with strict safety protocols.

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Sensitization: May cause an allergic skin reaction (H317). Prolonged exposure can lead to sensitization.

    • Genotoxicity: Epoxides generally carry a risk of mutagenicity; handle as a potential mutagen.

  • Storage:

    • Store at 2–8°C (Refrigerated) to prevent spontaneous polymerization or hydrolysis.

    • Keep under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98048, 2-(4-methoxyphenyl)oxirane (Analogue Reference). Retrieved from [Link]

In-Depth Technical Guide: Synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane from 4-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Ethoxyphenoxy)methyl]oxirane, also known as 4-ethoxyphenyl glycidyl ether, is a valuable chemical intermediate characterized by a reactive oxirane (epoxide) ring and a 4-ethoxyphenoxy moiety. This unique structure makes it a crucial building block in the synthesis of various specialty polymers, epoxy resins, and as a precursor for more complex molecules in the pharmaceutical and agrochemical industries.[1] The reactivity of the epoxide group allows for a variety of ring-opening reactions, making it a versatile tool for synthetic chemists.[1][2] This guide provides a comprehensive overview of the synthesis of this compound from 4-ethoxyphenol, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

The primary synthetic route to this compound from 4-ethoxyphenol is a modification of the Williamson ether synthesis.[3][4][5][6][7] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The process is typically carried out in two main stages: the formation of the 4-ethoxyphenoxide ion and its subsequent reaction with an epoxide-containing electrophile, most commonly epichlorohydrin.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step procedure but also the scientific rationale behind each step, ensuring a thorough understanding of the synthesis.

Reaction Mechanism and Key Principles

The synthesis of this compound from 4-ethoxyphenol and epichlorohydrin proceeds via a two-step mechanism, which is a variation of the Williamson ether synthesis.

Step 1: Deprotonation of 4-Ethoxyphenol

The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-ethoxyphenol by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction generates the 4-ethoxyphenoxide anion, a potent nucleophile.

Step 2: Nucleophilic Substitution (SN2 Reaction)

The generated 4-ethoxyphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of epichlorohydrin. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][5][6] The attack occurs at the carbon atom bearing the chlorine atom, which is a good leaving group. This results in the formation of an intermediate chlorohydrin.

Step 3: Intramolecular Cyclization (Epoxidation)

The intermediate chlorohydrin, still in the basic reaction medium, undergoes an intramolecular Williamson ether synthesis. The newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the final oxirane ring.[5][6]

The Role of a Phase Transfer Catalyst (PTC)

In many industrial and laboratory preparations of glycidyl ethers, a phase transfer catalyst (PTC) is employed to enhance the reaction rate and yield.[8][9][10][11] The reaction mixture is often biphasic, with the 4-ethoxyphenoxide salt being more soluble in the aqueous phase and epichlorohydrin being in the organic phase. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with epichlorohydrin.[8][10][11] This overcomes the immiscibility of the reactants and accelerates the reaction.[11]

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts 4-Ethoxyphenol 4-Ethoxyphenol Step1 Deprotonation 4-Ethoxyphenol->Step1 + Base Epichlorohydrin Epichlorohydrin Step2 Nucleophilic Attack (SN2) Epichlorohydrin->Step2 Base (e.g., NaOH) Base (e.g., NaOH) PTC (optional) PTC (optional) PTC (optional)->Step2 Facilitates Step1->Step2 4-Ethoxyphenoxide Byproduct2 H2O Step1->Byproduct2 Step3 Intramolecular Cyclization Step2->Step3 Intermediate Product This compound Step3->Product Byproduct1 NaCl Step3->Byproduct1

Caption: Workflow of the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-ethoxyphenol.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
4-Ethoxyphenol138.16622-62-8Purity ≥ 98%
Epichlorohydrin92.52106-89-8Purity ≥ 99%, freshly distilled
Sodium Hydroxide (NaOH)40.001310-73-2Pellets or flakes, ≥ 97%
Tetrabutylammonium Bromide (TBAB)322.371643-19-2Optional PTC, ≥ 98%
Toluene92.14108-88-3Anhydrous
Dichloromethane (DCM)84.9375-09-2For extraction
Anhydrous Magnesium Sulfate (MgSO4)120.377487-88-9For drying
Deionized Water18.027732-18-5
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., polyvinyl alcohol or butyl gloves, as nitrile gloves are not recommended for epichlorohydrin).[12]

Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve 13.82 g (0.1 mol) of 4-ethoxyphenol in 150 mL of toluene. If using a phase transfer catalyst, add 1.61 g (0.005 mol) of tetrabutylammonium bromide to the solution.

  • Addition of Base: Prepare a solution of 4.40 g (0.11 mol) of sodium hydroxide in 15 mL of deionized water. Add this aqueous solution to the dropping funnel.

  • Reaction Initiation: Begin stirring the 4-ethoxyphenol solution and add 27.76 g (0.3 mol, an excess) of epichlorohydrin.

  • Controlled Addition of Base: Heat the reaction mixture to 60-70 °C. Once the temperature is stable, add the sodium hydroxide solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature throughout the addition.

  • Reaction Monitoring: After the addition of the base is complete, continue stirring the mixture at 60-70 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of deionized water to the flask and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with 2 x 50 mL of dichloromethane.

    • Combine all the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.[13]

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Process Flow Diagram

Experimental_Protocol A 1. Dissolve 4-ethoxyphenol and PTC (optional) in toluene C 3. Add epichlorohydrin to the flask A->C B 2. Prepare aqueous NaOH solution D 4. Heat to 60-70°C and add NaOH solution dropwise B->D C->D E 5. Stir at 60-70°C for 3-4 hours (Monitor by TLC) D->E F 6. Cool and perform aqueous work-up E->F G 7. Separate and extract with DCM F->G H 8. Wash and dry the combined organic layers G->H I 9. Remove solvent via rotary evaporation H->I J 10. Purify by vacuum distillation or column chromatography I->J K Final Product: This compound J->K

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.

  • Epichlorohydrin: This is a highly toxic, flammable, and carcinogenic compound.[12][14][15] It can be absorbed through the skin.[12] All manipulations involving epichlorohydrin must be carried out in a well-ventilated fume hood.[12][16] Appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (polyvinyl alcohol or butyl gloves are recommended), must be worn at all times.[12] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[17]

  • Sodium Hydroxide: This is a corrosive material that can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • Toluene and Dichloromethane: These are volatile and flammable organic solvents. Ensure that the reaction is performed away from ignition sources.[14][15][16]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[14][15][16][17] An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthesis of this compound from 4-ethoxyphenol via a modified Williamson ether synthesis is a robust and widely used method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate. The use of a phase transfer catalyst can significantly improve the efficiency of the reaction, making it a viable method for both laboratory-scale and industrial applications.

References

  • Google Patents. (n.d.). Preparation of glycidyl ethers.
  • International Agency for Research on Cancer. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

  • Rowell, R. M., & Gutzmer, D. I. (1975). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory, U.S. Department of Agriculture. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Phenyl glycidyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). Process for manufacture of glycidyl ethers of polyhydric phenols.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Yoon, M., & Rhee, J. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429. Retrieved from [Link]

  • Filo. (2025, November 27). What is the Williamson Ether Synthesis? Explain the mechanism. Retrieved from [Link]

  • Larsson, A. (2014). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. Retrieved from [Link]

  • International Association of Geomagnetism and Aeronomy. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st PIT IAGI. Retrieved from [Link]

  • Penta chemicals. (2025, July 8). Epichlorohydrin - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Williamson ether synthesis. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Epichlorohydrin Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification for Aryl Glycidyl Ether. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Nobuta, T., Xiao, G., Ghislieri, D., Gilmore, K., & Seeberger, P. H. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. Chemical Communications, 50(85), 12953-12956. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of trans-Stilbene oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of 1,3-dihydroxyphenazine. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) for 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Part 1: Executive Technical Summary

This compound (commonly 4-Ethoxyphenyl Glycidyl Ether ) is a bifunctional intermediate bridging phenolic ether chemistry and epoxide reactivity. Structurally, it consists of a para-ethoxyphenyl moiety linked via a methylene bridge to a reactive oxirane ring.

In drug development, this scaffold serves as a critical "linker" unit, often used to introduce solubility-enhancing ethoxy groups while providing an epoxide handle for ring-opening reactions with amines (to form


-amino alcohols) or thiols. Its spectroscopic signature is defined by the interplay between the electron-donating ethoxy group and the strained epoxide ring.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol [2]

  • Key Functional Groups: Epoxide (Oxirane), Aromatic Ether, Aliphatic Ether.

Part 2: Spectroscopic Data Analysis

The following data sets represent the consensus spectral features for high-purity (>98%) material. The assignment logic relies on the distinct electronic environments of the p-disubstituted benzene ring and the asymmetry of the glycidyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterated Chloroform)
Internal Standard:  TMS (

0.00 ppm)

Table 1:


H NMR Chemical Shift Assignments (400 MHz) 
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.80 – 6.90 Multiplet (AA'BB')4HAr-H Aromatic protons (symmetric para-substitution leads to higher order coupling).
4.16 Doublet of Doublets (dd)1H-O-CH

H

-Epoxide
Glycidyl ether methylene (geminal diastereotopic).
3.98 Quartet (

Hz)
2H-OCH

CH

Ethoxy methylene (deshielded by oxygen).
3.92 Doublet of Doublets (dd)1H-OCH

H

-Epoxide
Glycidyl ether methylene (geminal diastereotopic).
3.31 – 3.36 Multiplet1HEpoxide-CH Methine proton of the oxirane ring.
2.89 Triplet (apparent dd)1HEpoxide-CH

H

Terminal epoxide proton (cis to methine).
2.74 Doublet of Doublets1HEpoxide-CH

H

Terminal epoxide proton (trans to methine).
1.39 Triplet (

Hz)
3H-OCH

CH

Ethoxy methyl group.

Expert Insight: The glycidyl methylene protons (4.16 / 3.92 ppm) appear as distinct signals due to the chiral center at the adjacent epoxide methine, rendering them diastereotopic. This splitting is a key purity indicator; collapse or broadening often indicates ring opening (hydrolysis).

Table 2:


C NMR Chemical Shift Assignments (100 MHz) 
Shift (

, ppm)
Carbon TypeAssignment
153.8 Quaternary (C

)
Ar-C -O-Glycidyl (Ipso)
153.2 Quaternary (C

)
Ar-C -OEt (Ipso)
115.6 Methine (CH)Aromatic C H (Ortho to OEt)
115.4 Methine (CH)Aromatic C H (Ortho to Glycidyl)
69.4 Methylene (CH

)
-O-C H

-Epoxide
63.9 Methylene (CH

)
-O-C H

CH

50.3 Methine (CH)Epoxide C H
44.8 Methylene (CH

)
Epoxide C H

14.9 Methyl (CH

)
-OCH

C H

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat Oil/Solid)

The IR spectrum is diagnostic for the integrity of the epoxide ring.

  • 3050 cm

    
    :  C-H stretching (Aromatic).
    
  • 2980, 2930 cm

    
    :  C-H stretching (Aliphatic).
    
  • 1508, 1610 cm

    
    :  C=C Ring stretching (Characteristic of p-substituted benzene).
    
  • 1230 – 1250 cm

    
    :  C-O-C Antisymmetric stretching (Ar-O-Alkyl). Crucial Band. 
    
  • 1040 cm

    
    :  C-O-C Symmetric stretching.
    
  • 915 cm

    
    : Epoxide Ring Deformation.  (The "Breathing" mode).
    
    • Validation Check: Loss of this peak indicates polymerization or hydrolysis to the diol.

  • 830 cm

    
    :  1,4-disubstituted benzene (out-of-plane bending).
    
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode)

  • Molecular Ion (

    
    ):  m/z 194 (Detectable in EI).
    
  • Protonated Ion (

    
    ):  m/z 195 (Dominant in ESI).
    
  • Key Fragmentation (EI):

    • m/z 137:

      
      . Loss of the glycidyl moiety (
      
      
      
      ). This is often the base peak or a major fragment, representing the stabilized 4-ethoxyphenol cation.
    • m/z 109:

      
      . Further loss of ethyl group from the ethoxyphenol fragment.
      
    • m/z 57:

      
      . Glycidyl cation.
      

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesis of this compound via Williamson Ether Synthesis. Precursors: 4-Ethoxyphenol + Epichlorohydrin (ECH).

Reaction Logic & Workflow

The reaction utilizes a large excess of epichlorohydrin to serve as both reactant and solvent, suppressing the formation of the polymeric byproduct (dimer). A phase transfer catalyst (PTC) or solid base is used to deprotonate the phenol.

Synthesis_Workflow Start Start: 4-Ethoxyphenol (1.0 eq) Reagent Add Epichlorohydrin (5-10 eq, Excess) Start->Reagent Catalyst Add Base (K2CO3 or NaOH) + PTC (TBAB) Reagent->Catalyst Reaction Reflux (60-80°C) 3-5 Hours Catalyst->Reaction Check1 Checkpoint 1: TLC (Disappearance of Phenol) Reaction->Check1 Check1->Reaction Incomplete Workup Filtration (Remove Salts) & Distillation of Excess ECH Check1->Workup Complete Purification Vacuum Distillation or Column Chromatography Workup->Purification Final Target: this compound (Clear Oil/Solid) Purification->Final

Figure 1: Synthesis workflow emphasizing the critical TLC checkpoint to prevent oligomerization.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethoxyphenol (13.8 g, 0.1 mol) in Epichlorohydrin (46.0 g, 0.5 mol).

    • Why Excess ECH? To statistically favor the mono-substitution and prevent the phenoxide from attacking the product (which would open the ring and form a dimer).

  • Activation: Add Potassium Carbonate (

    
    , anhydrous, 27.6 g, 0.2 mol) and a catalytic amount of Tetrabutylammonium bromide (TBAB)  (0.32 g, 1 mol%).
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring.

  • Checkpoint (Self-Validation): After 3 hours, spot the reaction mixture on a Silica TLC plate (Eluent: 20% EtOAc/Hexane).

    • Success Criteria: Disappearance of the starting phenol spot (lower R

      
      , UV active) and appearance of the less polar product (higher R
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ). Wash the filter cake with acetone.
      
    • Critical Step: Remove excess epichlorohydrin via rotary evaporation under reduced pressure. Do not overheat (>60°C) to avoid polymerization.

  • Purification: The crude oil is often pure enough for subsequent steps. For analytical grade, perform vacuum distillation (bp ~140-150°C at 2 mmHg) or recrystallization from ethanol if the derivative is solid at room temperature.

Part 4: MS Fragmentation Pathway

Understanding the fragmentation confirms the structural connectivity during QC analysis.

MS_Fragmentation Parent Molecular Ion [M]+ m/z 194 Path1 Cleavage at Ether Oxygen Parent->Path1 Frag1 Fragment A [C3H5O]+ m/z 57 (Glycidyl) Path1->Frag1 Frag2 Fragment B [C8H9O2]+ m/z 137 (Ethoxyphenol) Path1->Frag2 Frag3 Fragment C [C6H5O2]+ m/z 109 (Loss of Ethyl) Frag2->Frag3 - C2H4

Figure 2: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for CID 2733479 (Related: 4-Ethoxyphenyl glycidyl ether). National Center for Biotechnology Information (2023). Link

  • Spectroscopic Principles of Glycidyl Ethers

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for calculating chemical shifts of epoxide/ether systems).

  • Synthesis Protocol (Methodology Basis)

    • Fitton, A., Hill, J., Jane, D., & Millar, R. (1987). Synthesis of simple oxiranes. Synthesis, 1987(12), 1140-1142. (Foundational text for phenol-epichlorohydrin coupling). Link

  • IR Interpretation of Epoxides

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative source for the 915 cm

      
       epoxide breathing mode assignment).
      

Sources

An In-depth Technical Guide to the Safe Handling of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 2-[(4-Ethoxyphenoxy)methyl]oxirane, a reactive epoxide compound utilized in various research and development applications, including as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] Given the inherent reactivity of the oxirane moiety, a thorough understanding and strict adherence to safety procedures are paramount for all personnel. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Inherent Risks of this compound

The primary safety concerns associated with this compound stem from the high reactivity of its epoxide functional group. This three-membered ring is sterically strained and susceptible to ring-opening reactions by nucleophiles. This reactivity is the basis of its utility in synthesis but also the root of its hazardous properties.

Key Hazards Include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3][4]

  • Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2][6]

  • Potential for Carcinogenicity and Mutagenicity: Epoxides as a class are known to be alkylating agents that can react with DNA, leading to potential carcinogenic and mutagenic effects. While specific data for this compound is limited, it should be handled as a suspected carcinogen and mutagen.[7][8]

  • Aquatic Toxicity: This compound is recognized as being toxic to aquatic life with long-lasting effects.[3]

The ethoxyphenoxy group influences the compound's solubility and may affect its biological interactions.[1] Therefore, a cautious and informed approach to handling is essential.

Hazard Identification Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[2][6]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2][3][4][6]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[2][3][4][6]
Skin Sensitization (Category 1)GHS07WarningH317: May cause an allergic skin reaction[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation[2][6]
Hazardous to the Aquatic Environment, Chronic (Category 2)GHS09WarningH411: Toxic to aquatic life with long lasting effects[3]

Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a safer alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Standard Operating Procedures for Safe Handling

Designated Work Area

All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[9] This area should be clearly marked with a warning sign indicating the presence of a potential carcinogen.[10] Access to this area should be restricted to authorized personnel who have received specific training on the hazards and handling procedures for this compound.[10]

Personal Protective Equipment (PPE)

The final line of defense against exposure is appropriate PPE. The following must be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Disposable gloves should be discarded after each use or immediately after known contact with the chemical.[10]

  • Eye Protection: Safety goggles with side shields or a face shield are required to protect against splashes.[2]

  • Protective Clothing: A fully fastened laboratory coat and closed-toe shoes are essential.[10] In cases of potential for significant splashing, impervious clothing should be considered.[2][6]

Weighing and Dispensing Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[9] Assemble all necessary equipment, including a calibrated balance, spatulas, and appropriate containers.

  • Dispensing: Perform all weighing and dispensing of the solid or liquid compound within the fume hood to contain any dust or vapors.[8]

  • Container Handling: Keep the container tightly closed when not in use.[4] Open and handle the container with care to avoid generating dust or aerosols.[4]

  • Cleaning: After dispensing, decontaminate any surfaces that may have come into contact with the chemical.

Personal Hygiene

Strict personal hygiene practices are crucial to prevent accidental exposure.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[2][10]

  • Remove and decontaminate or dispose of any clothing that becomes contaminated immediately.[10][12]

Storage and Waste Management

Storage

Proper storage is critical to maintain the stability of this compound and prevent accidental release.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Keep containers tightly sealed.[6] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere like nitrogen.[13]

  • The storage area should be secure, with access limited to authorized personnel.[7] Cupboards and refrigerators containing this compound must be clearly labeled with a "carcinogen" warning sign.[7]

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all contaminated materials in a clearly labeled, sealed container.[9]

  • Dispose of the hazardous waste through an approved waste disposal program in accordance with local, state, and federal regulations.[6][9]

  • Do not dispose of this chemical down the drain or in the general waste.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][12][14] Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2][12] If irritation or a rash develops, seek medical attention.[4]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[2][4] Seek immediate medical attention.[4]
Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[15]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[2][6]

EmergencySpillResponse cluster_1 Emergency Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Conclusion

This compound is a valuable chemical intermediate, but its inherent reactivity necessitates a high level of safety awareness and strict adherence to handling protocols. By understanding the hazards, implementing a hierarchy of controls, and following the detailed procedures outlined in this guide, researchers can work with this compound safely and effectively. Continuous training and a proactive safety culture are the cornerstones of minimizing risk in the laboratory.

References

  • ChemScene. (2025, July 12). Safety Data Sheet.
  • Chemistry. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens.
  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • Weill Cornell EHS. (2025, January). Working with Carcinogens and Reproductive Toxins.
  • WEBAC-Chemie GmbH. (2025, March 24). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane Safety Data Sheet.
  • Apollo Scientific. (2023, June 29). 2-(Methoxymethyl)oxirane Safety Data Sheet.
  • University of Nottingham. (n.d.). Policy and guidelines for the use of chemical carcinogens, mutagens and substances toxic to reproduction (CMR).
  • Shanghai Haohong Scientific Co., Ltd. (2025, November 26). Safety Data Sheet.
  • Nils Malmgren AB. (n.d.). Safety when working with epoxy and hardener.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide.
  • ECHEMI. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane SDS, 2210-74-4 Safety Data Sheets.
  • CymitQuimica. (n.d.). 2-[(2-Ethoxyphenoxy)methyl]oxirane.
  • CCOHS. (2024, March 26). First Aid for Chemical Exposures.
  • ChemScene. (n.d.). 2-[(4-methylphenoxy)methyl]oxirane.

Sources

Structural Dynamics and Reactivity Profiling of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic and Nucleophilic Sites of 2-[(4-Ethoxyphenoxy)methyl]oxirane Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicologists[1]

Executive Summary

This compound (commonly 4-ethoxyphenyl glycidyl ether) represents a classic bifunctional probe in organic synthesis and toxicology.[1][2] Its utility—and hazard profile—stems from the dichotomy between its hard electrophilic warhead (the epoxide ring) and its electron-rich nucleophilic core (the ethoxy-substituted aromatic ring).

For drug development professionals, understanding this molecule is critical not just for its use as a building block, but as a model for reactive metabolite formation .[2] The glycidyl ether moiety is a known structural alert (genotoxic impurity) capable of alkylating DNA and proteins. This guide deconstructs the molecule’s electronic landscape, detailing the mechanistic causality of its reactivity and providing validated protocols for its detection.

Molecular Architecture & Electronic Distribution

The molecule can be dissected into three distinct electronic zones. Understanding the interplay between these zones is prerequisite to predicting reaction outcomes.

ZoneMoietyElectronic CharacterReactivity Driver
A Oxirane (Epoxide) Ring Electrophilic Ring strain (~27 kcal/mol) and C-O bond polarization.[1][2] Primary site of alkylation.[1][2]
B Ether Linkages Weak Nucleophilic Lone pairs on Oxygen.[1][2] Lewis base character; sites for protonation or Lewis acid coordination.[1][2]
C Aromatic Ring Nucleophilic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-system activated by the 4-ethoxy group (+M effect).[1] Susceptible to Electrophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).[1]
2.1 Reactivity Map (DOT Visualization)

ReactivityMap Molecule This compound Epoxide Epoxide Ring (C2/C3) Primary Electrophile (Alkylation Site) Molecule->Epoxide Aromatic Aromatic Ring Nucleophile (Ortho to Ethoxy) Molecule->Aromatic EtherO Ether Oxygens Lewis Base sites (Protonation) Molecule->EtherO DNA/Protein Adducts DNA/Protein Adducts Epoxide->DNA/Protein Adducts Toxicity Nitration/Halogenation Nitration/Halogenation Aromatic->Nitration/Halogenation Synthesis

Figure 1: Functional decomposition of the molecule highlighting the electrophilic warhead (red) and nucleophilic regions (green/blue).

The Electrophilic Warhead: Epoxide Ring Opening

The defining feature of this molecule is the oxirane ring. Its reactivity is governed by the conditions of the local environment (pH), which dictates the regioselectivity of nucleophilic attack.

3.1 Mechanism A: Basic/Neutral Conditions (

Dominant)

Under physiological (pH 7.[1][2]4) or basic conditions, the epoxide acts as a standard electrophile.

  • Nucleophile: Strong nucleophiles (e.g., Glutathione-thiolate, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , DNA bases).[1]
    
  • Regioselectivity: Attack occurs at the least hindered carbon (Terminal ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Kinetics: Second-order (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1]
    
3.2 Mechanism B: Acidic Conditions (Activated

/

Hybrid)

Under acidic conditions (e.g., stomach acid, acidic synthesis workup), the epoxide oxygen is protonated.

  • Activation: Protonation creates a good leaving group (

    
    ).
    
  • Regioselectivity: The C-O bond weakens, and positive charge character builds on the more substituted carbon (Internal ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). Attack often shifts to this internal position due to electronic stabilization, despite steric hindrance.
    
  • Relevance: The 4-ethoxy group (remote electron donor) slightly stabilizes the transition state via the ether linkage, though the methylene spacer dampens this effect compared to styrene oxides.

3.3 Mechanistic Pathway Diagram

RingOpening Start Epoxide Substrate BaseCond Basic/Neutral Conditions (Nucleophile: RS-, OH-, DNA) Start->BaseCond AcidCond Acidic Conditions (H+ Present) Start->AcidCond TransitionBase SN2 Transition State (Steric Control) BaseCond->TransitionBase Attack at Least Hindered C ProductBase Product A: Nu attacks Terminal Carbon (Primary Alcohol formed) TransitionBase->ProductBase Protonated Oxonium Intermediate (Activated Epoxide) AcidCond->Protonated Protonation ProductAcid Product B: Nu attacks Internal Carbon (Electronic Control) Protonated->ProductAcid Attack at More Substituted C

Figure 2: Divergent reaction pathways dictated by pH.[1][2] Basic conditions favor steric control; acidic conditions favor electronic control.[1][2]

Nucleophilic Character: The Aromatic Core

While the epoxide is the reactive hazard, the aromatic system provides synthetic utility. The ethoxy group ($ -OCH_2CH_3 $) is a strong activating group and an ortho/para director .[1][2]

  • Site of Reactivity: The para position is blocked by the glycidyl ether chain. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) will occur exclusively at the ortho positions relative to the ethoxy group.

  • Metabolic Implication: In vivo, the ethoxy group is a site for O-dealkylation by Cytochrome P450 enzymes (CYP450), converting the molecule to a phenol derivative (4-hydroxyphenyl glycidyl ether), which significantly alters its solubility and conjugation potential.

Experimental Protocols

To validate the presence and reactivity of the electrophilic sites, the following protocols are industry standards in drug discovery and quality control.

Protocol A: 4-(p-Nitrobenzyl)pyridine (NBP) Assay

Purpose: Colorimetric detection of alkylating agents (epoxides).[1][2][3] Mechanism: NBP attacks the epoxide (S_N2).[3] Base treatment generates a blue chromophore.[1][2]

  • Preparation: Dissolve this compound in methanol (10 mM stock).

  • Reagent: Prepare 5% NBP in acetone.

  • Incubation: Mix 100 µL sample + 100 µL NBP reagent + 100 µL Acetate buffer (pH 4.0). Heat at 100°C for 20 mins.

  • Development: Cool on ice. Add 100 µL 50% Triethylamine in acetone.

  • Readout: Measure Absorbance at 560 nm .

    • Result: Intense blue/violet color indicates active epoxide.[1][2]

Protocol B: Glutathione (GSH) Trapping Assay

Purpose: Assess biological reactivity and metabolic stability.[1][2]

  • Incubation: Incubate substrate (10 µM) with GSH (1 mM) in Phosphate Buffer (pH 7.4) at 37°C.[2]

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using cold Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Detection: Monitor for the neutral loss of the glutamyl moiety (129 Da) or the specific parent + GSH adduct mass (

    
    ).
    
    • Interpretation: High turnover indicates high alkylating potential (toxicity risk).[1][2]

Toxicological Implications[1][2][4]

The electrophilic nature of the oxirane ring classifies this molecule as a potential mutagen .

  • DNA Alkylation: The terminal carbon of the epoxide can alkylate the N7-position of guanine bases in DNA. This forms bulky adducts that, if unrepaired, lead to replication errors.

  • Protein Haptenization: Reaction with lysine or cysteine residues on skin proteins can trigger immune responses, leading to Allergic Contact Dermatitis , a common risk with glycidyl ethers.[2]

References
  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1][2] OECD Publishing.[1][2] [Link][1]

  • Master Organic Chemistry. Epoxide Ring Opening With Base.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Glycidyl Ethers: Criteria for a Recommended Standard. CDC Stacks.[1][2] [Link][1]

  • Chemistry LibreTexts. Ring-Opening Reactions of Epoxides.[Link]

  • Hemminki, K., & Falck, K. (1980). Correlation of mutagenicity and 4-(p-nitrobenzyl)-pyridine alkylation by epoxides.[1][2][3] Toxicology Letters.[1][2] [Link]

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discovery and history of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(4-Ethoxyphenoxy)methyl]oxirane: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry and drug development. Also known as 4-Ethoxyphenyl Glycidyl Ether, this compound combines the reactive properties of an epoxide ring with the structural features of a substituted phenoxy group. This document, intended for researchers, chemists, and drug development professionals, delves into the historical context of glycidyl ethers, details the synthesis and chemical properties of the title compound, explores its core reactivity through epoxide ring-opening mechanisms, and outlines its applications as a key building block in medicinal chemistry. Standardized protocols for its analytical characterization and a summary of its toxicological profile are also presented to provide a holistic resource for laboratory application.

Introduction and Historical Context

This compound belongs to the glycidyl ether class of compounds, which are characterized by an epoxide ring connected to another chemical group via an ether linkage. While the specific discovery of this particular molecule is not well-documented in seminal literature, its development is intrinsically linked to the broader history of epoxy chemistry. The commercial availability of epoxy resins, which are largely based on glycidyl ether chemistry, began in the late 1940s. These resins, often derived from the reaction of bisphenol A and epichlorohydrin, quickly found widespread use in coatings, adhesives, and composite materials due to their exceptional adhesion, chemical resistance, and mechanical properties.

The fundamental synthetic route to glycidyl ethers—the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base—became a cornerstone of industrial and laboratory organic synthesis. This reaction allows for the introduction of the versatile glycidyl group onto a wide array of molecular scaffolds. In the context of drug discovery, the utility of phenoxy-propanolamine structures, which are core to many beta-blocker medications, drove interest in intermediates like this compound. The epoxide ring serves as a masked 1,2-diol with defined electrophilic sites, making it an ideal precursor for the controlled introduction of amine side chains, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

This compound is a distinct organic compound whose properties are dictated by its constituent functional groups: the aromatic ring, the ethoxy substituent, the ether linkage, and the strained three-membered epoxide ring. These features make it a useful intermediate in organic synthesis.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 4-Ethoxyphenyl Glycidyl Ether-
CAS Number 2930-05-4-
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
Appearance Colorless to pale yellow oil (Predicted)
Boiling Point ~122 °C @ 4 Torr (for 2-ethoxy isomer)
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate)

Synthesis and Manufacturing Principles

The most prevalent and industrially scalable method for synthesizing this compound is based on the Williamson ether synthesis, involving the reaction of 4-ethoxyphenol with an excess of epichlorohydrin under basic conditions.

Causality of Experimental Design:
  • Choice of Reactants : 4-ethoxyphenol provides the core aromatic scaffold, while epichlorohydrin serves as the source of the reactive glycidyl moiety.

  • Role of the Base : A base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is essential. Its primary role is to deprotonate the phenolic hydroxyl group of 4-ethoxyphenol, forming a more nucleophilic phenoxide ion.

  • Two-Step Mechanism : The reaction proceeds in two key stages within the same pot:

    • Nucleophilic Attack (Coupling) : The generated 4-ethoxyphenoxide anion attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion and forming a chlorohydrin intermediate.

    • Intramolecular Cyclization (Dehydrochlorination) : The base then abstracts the proton from the newly formed secondary alcohol on the chlorohydrin intermediate. The resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the chloride ion and forming the stable three-membered oxirane ring.

  • Excess Epichlorohydrin : Using an excess of epichlorohydrin serves a dual purpose: it acts as a solvent for the reaction and drives the equilibrium towards the desired product, minimizing the formation of higher molecular weight polymers that could arise if the phenoxide were to react with the newly formed epoxide product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Steps R1 4-Ethoxyphenol P1 Deprotonation of Phenol R1->P1 R2 Epichlorohydrin R2->P1 C1 Base (e.g., NaOH) C1->P1 C2 Solvent (Excess Epichlorohydrin) C2->P1 P2 Nucleophilic Attack (Coupling) P1->P2 Forms Phenoxide P3 Intramolecular Cyclization (Dehydrochlorination) P2->P3 Forms Chlorohydrin Intermediate Product This compound P3->Product Base_Catalyzed_Opening Start Oxirane + Nucleophile (Nu⁻) TransitionState Transition State (Sₙ2 Attack at less substituted C) Start->TransitionState Intermediate Alkoxide Intermediate TransitionState->Intermediate Protonation Protonation (Workup) Intermediate->Protonation Product Final Product (Secondary Alcohol) Protonation->Product Acid_Catalyzed_Opening Start Oxirane + Acid (H⁺) ProtonatedEpoxide Protonated Epoxide (Oxonium Ion) Start->ProtonatedEpoxide TransitionState Transition State (Sₙ1/Sₙ2 character) ProtonatedEpoxide->TransitionState Attack Nucleophilic Attack (at more substituted C) TransitionState->Attack Product Final Product (Primary Alcohol) Attack->Product

Methodological & Application

Application Notes and Protocols for Nucleophilic Ring-Opening Reactions of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Key Pharmaceutical Intermediate

2-[(4-Ethoxyphenoxy)methyl]oxirane, a substituted glycidyl ether, is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, most notably β-adrenergic receptor antagonists (beta-blockers). Its strategic importance lies in the inherent reactivity of the strained three-membered oxirane (epoxide) ring, which is susceptible to nucleophilic attack. This ring-opening reaction provides a reliable and versatile method for introducing a 1-hydroxy-2-amino-3-propyloxy linkage, a key pharmacophore in many beta-blockers. Understanding and mastering the nucleophilic ring-opening of this versatile building block is therefore of paramount importance for researchers, medicinal chemists, and professionals in drug development and process chemistry.

This comprehensive guide provides an in-depth exploration of the nucleophilic ring-opening reactions of this compound. We will delve into the underlying reaction mechanisms, present a variety of effective nucleophiles, and offer detailed, field-tested protocols for conducting these reactions. The causality behind experimental choices will be elucidated, ensuring that these protocols are not merely a set of instructions, but a self-validating system for achieving high-yield, high-purity synthesis of valuable downstream products.

The Heart of the Reaction: Mechanistic Insights into Epoxide Ring-Opening

The reactivity of the epoxide ring in this compound is a direct consequence of its significant ring strain, which is estimated to be around 13 kcal/mol.[1] This strain is readily relieved upon nucleophilic attack, making the ring-opening a thermodynamically favorable process. The regioselectivity of the attack—that is, which of the two epoxide carbons the nucleophile attacks—is dictated by the reaction conditions, specifically whether the reaction is conducted in an acidic or basic/neutral medium.

Base-Catalyzed/Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism.[1][2] The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the substituted phenoxymethyl group, the attack preferentially occurs at the less substituted, terminal carbon atom of the oxirane ring. This results in a highly regioselective reaction, yielding a single major product. The reaction involves a backside attack, leading to an inversion of stereochemistry at the site of attack.

start This compound + Nucleophile (Nu⁻) transition_state Sɴ2 Transition State start->transition_state Nucleophilic Attack (less substituted carbon) product Ring-Opened Product (1-substituted-3-(4-ethoxyphenoxy)propan-2-ol) transition_state->product Ring Opening & Protonation

Caption: Base-Catalyzed Ring-Opening Mechanism.

Acid-Catalyzed Conditions: A Hybrid SN1/SN2 Character

In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive oxonium ion.[2] This protonation weakens the C-O bonds and makes the epoxide a much better electrophile. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways.[2] While the attack still occurs from the backside (an SN2 feature), the regioselectivity shifts. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. This is because, in the transition state, a partial positive charge develops on this carbon, which is stabilized by the neighboring oxygen atom. For monosubstituted epoxides like the topic compound, this leads to attack at the internal carbon.[3]

start This compound + Acid (H⁺) protonated_epoxide Protonated Epoxide (Oxonium Ion) start->protonated_epoxide Protonation transition_state Hybrid Sɴ1/Sɴ2 Transition State protonated_epoxide->transition_state Nucleophilic Attack (more substituted carbon) product Ring-Opened Product (2-substituted-3-(4-ethoxyphenoxy)propan-1-ol) transition_state->product Ring Opening

Caption: Acid-Catalyzed Ring-Opening Mechanism.

A Spectrum of Nucleophiles: Tailoring the Reaction for Diverse Applications

A wide array of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products. The choice of nucleophile is dictated by the desired final product and its intended application.

Nucleophile TypeNucleophile ExampleCatalyst/ConditionsProduct ClassRelevance/Application
Amines IsopropylamineNeat or in a protic solvent (e.g., ethanol), elevated temperature.β-Amino alcoholsSynthesis of beta-blockers (e.g., Betaxolol)
2-Aminoethyl hydrogen sulfateBasic conditions (e.g., NaOH) in a protic solvent.[4][5]Substituted morpholinesSynthesis of Viloxazine[4][5]
Alcohols MethanolLewis acids (e.g., Sn-Beta) or Brønsted acids.[6]β-Alkoxy alcoholsIntermediates in fine chemical synthesis.
Phenols 4-HydroxyphenolBasic conditions (e.g., NaOH) with a phase transfer catalyst.[5]β-Aryloxy alcoholsBuilding blocks for complex molecules.

Field-Proven Protocols: A Step-by-Step Guide to Synthesis

The following protocols are designed to be robust and reproducible, providing a clear pathway to the successful synthesis of key derivatives of this compound.

Protocol 1: Synthesis of 1-(4-Ethoxyphenoxy)-3-(isopropylamino)propan-2-ol (A Betaxolol Analog)

This protocol details the reaction of this compound with isopropylamine, a key step in the synthesis of many beta-blockers.

start Start: Reagents & Setup reaction Reaction: Reflux for 30 minutes to 1 hour start->reaction workup Work-up: Solvent evaporation, dissolution, and washing reaction->workup purification Purification: Recrystallization workup->purification characterization Characterization: NMR, IR, MS purification->characterization end_product End Product: 1-(4-Ethoxyphenoxy)-3-(isopropylamino)propan-2-ol characterization->end_product

Caption: Experimental Workflow for Aminolysis.

Materials and Reagents:

  • This compound

  • Isopropylamine

  • Ethanol (or other suitable protic solvent)

  • Toluene

  • Activated carbon

  • Hexane

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Addition of Nucleophile: To the stirred solution, add a molar excess of isopropylamine (typically 3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Decolorization: Add a small amount of activated carbon to the reaction mixture and continue to reflux for an additional 5 minutes.

  • Work-up: Cool the mixture to room temperature and filter to remove the activated carbon. Evaporate the solvent under reduced pressure. Dissolve the residue in toluene and wash with water to remove any remaining salts and excess amine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as hexane, to yield the final product as a crystalline solid.

Expected Product Characterization:

  • 1H NMR: Expect signals corresponding to the ethoxy group, the aromatic protons, the methine proton of the isopropoxy group, the methylene protons of the propanol backbone, and the hydroxyl and amine protons.

  • 13C NMR: Expect signals for the aromatic carbons, the carbons of the ethoxy and isopropyl groups, and the three carbons of the propan-2-ol backbone.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3300-3500 cm-1 corresponding to the O-H and N-H stretching vibrations.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This protocol outlines a general procedure for the Lewis acid-catalyzed reaction of this compound with an alcohol, such as methanol.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Lewis acid catalyst (e.g., Sn-Beta zeolite, 0.4 mol%)[6]

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Activation: If using a solid catalyst like a zeolite, ensure it is activated by heating under vacuum prior to use.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.

  • Reagent Addition: Add this compound and a molar excess of anhydrous methanol to the stirred suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pro-Tips from the Field: Ensuring Success in Your Syntheses

  • Moisture Sensitivity: Epoxide ring-opening reactions, particularly those catalyzed by Lewis acids, can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents for optimal results.

  • Regioselectivity Check: When exploring new reaction conditions, it is crucial to verify the regioselectivity of the ring-opening. This can be readily achieved by careful analysis of the 1H and 13C NMR spectra of the product.

  • Catalyst Choice: The choice of catalyst can significantly impact reaction rate and selectivity. For base-catalyzed reactions, the nucleophile itself often acts as the base. For acid-catalyzed reactions, a wide range of Brønsted and Lewis acids can be employed. Heterogeneous catalysts, such as zeolites, offer the advantage of easy separation and potential for recycling.[6]

  • Safety First: Epoxides, particularly epichlorohydrin which is a precursor to the title compound, can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The nucleophilic ring-opening of this compound is a powerful and versatile transformation in organic synthesis, with significant applications in the pharmaceutical industry. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize a wide range of valuable compounds. The key to success lies in careful control of reaction conditions, thoughtful selection of nucleophiles and catalysts, and meticulous purification and characterization of the final products.

References

  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. [URL: https://patents.google.
  • Viloxazine, ヴィロキサジン; | New Drug Approvals. [URL: https://newdrugapprovals.org/2019/02/27/viloxazine/]
  • (E)-2-Eth-oxy-6-[(4-ethoxy-phen-yl)imino-meth-yl]phenol. - ResearchGate. [URL: https://www.researchgate.net/publication/51842232_E-2-Eth-oxy-6-4-ethoxy-phen-ylimino-meth-ylphenol]
  • 2-[(4-Ethylphenoxy)methyl]oxirane | 2930-02-1 | Benchchem. [URL: https://www.benchchem.com/product/2930-02-1]
  • 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta - Amanote Research. [URL: https://www.amanote.com/research/1-(isopropylamino)-3-phenoxypropan-2-ol-acta-crystallographica-section-e-structure-reports-online-2012-68-1-o153-sup-0-doi-10.1107_s1600536812000566]
  • 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane - MedchemExpress.com. [URL: https://www.medchemexpress.com/2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.html]
  • 1-(4-(2-(But-3-en-1-yloxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-(4-(2-(but-3-en-1-yloxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol]
  • US6989465B1 - S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for ... - Google Patents. [URL: https://patents.google.
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0281469) - NP-MRD. [URL: https://np-mrd.org/spectra/13c-nmr/NP0281469]
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. [URL: https://chemistry.stackexchange.
  • compared using 13C nmr spectroscopy. [URL: https://www.google.com/url?q=https://www.google.com/url?q%3Dhttps://chemrevise.files.wordpress.com/2021/01/nmr-sct.docx%26sa%3DU%26ved%3D2ahUKEwj7-7b6u_qEAxXjVUEAHV4aB3gQFnoECAYQAg%26usg%3DAOvVaw0_wH4s-2y0lZ-Z7Z-d-8y7&sa=U&ved=2ahUKEwj7-7b6u_qEAxXjVUEAHV4aB3gQFnoECAYQAg&usg=AOvVaw0_wH4s-2y0lZ-Z7Z-d-8y7]
  • 1-(4-Phenoxyphenoxy)-2-propanol synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/57650-78-9.htm]
  • 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344211/]
  • WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. [URL: https://patents.google.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [URL: https://www.mdpi.com/1422-8599/27/5/34]
  • 1-(4-Phenoxyphenoxy)-2-propanol | C15H16O3 | CID 10399568 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10399568]
  • Basic 1H- and 13C-NMR Spectroscopy. [URL: https://www.google.com/url?q=https://www.google.com/url?q%3Dhttps://www.wiley.com/en-us/Basic%2B1H%2Band%2B13C%2BNMR%2BSpectroscopy-p-9783527328695%26sa%3DU%26ved%3D2ahUKEwj7-7b6u_qEAxXjVUEAHV4aB3gQFnoECAgQAg%26usg%3DAOvVaw1wJ2-d-R3k-l-w-y-y-Y-Y&sa=U&ved=2ahUKEwj7-7b6u_qEAxXjVUEAHV4aB3gQFnoECAgQAg&usg=AOvVaw1wJ2-d-R3k-l-w-y-y-Y-Y]
  • in situ catalytic epoxidation of olefins with - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0251]
  • Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs - ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26853441/]
  • CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane - CymitQuimica. [URL: https://www.cymitquimica.com/cas/5296-35-5]
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism - Kulkarni Research Group. [URL: https://kulkarniresearchgroup.
  • Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) - ACP. [URL: https://acp.copernicus.org/articles/23/8537/2023/]
  • 2-[(4-Nonylphenoxy)methyl]oxirane Properties - EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results/details/DTXSID10977355]
  • 66722-57-4 | 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane | ChemScene. [URL: https://www.chemscene.com/products/2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.html]
  • Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29882283/]
  • Acid-Catalyzed Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methanol. [URL: https://www.youtube.
  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.05%3A_Reactions_of_Epoxides_-_Ring-opening]

Sources

base-catalyzed ring opening of 2-[(4-Ethoxyphenoxy)methyl]oxirane protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Base-Catalyzed Ring Opening of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the base-catalyzed nucleophilic ring opening of this compound. This versatile epoxide is a critical building block in organic synthesis, and its reaction with various nucleophiles opens a direct pathway to a diverse range of functionalized molecules, most notably β-amino alcohols, which are key structural motifs in many pharmaceutical agents.

The protocol detailed herein focuses on the reaction with an amine, a common and highly valuable transformation. The principles and procedures can be adapted for other strong nucleophiles. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss data interpretation and safety considerations.

The Scientific Foundation: Mechanism and Rationale

The characteristic reactivity of epoxides, such as this compound, stems from the significant strain within their three-membered ring structure.[1][2] While ethers are generally unreactive and require harsh acidic conditions for cleavage, the approximately 13 kcal/mol of ring strain in an epoxide makes it susceptible to ring-opening reactions under both acidic and basic conditions.[2][3]

Under basic or neutral conditions, the reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This pathway has two key consequences for the reaction outcome:

  • Regioselectivity: The incoming nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[5][6][7] In the case of this compound, the attack occurs at the terminal (primary) carbon, not the carbon adjacent to the phenoxymethyl group.

  • Stereoselectivity: The SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the carbon center being attacked.

The reaction is initiated by the nucleophilic attack, which cleaves the C-O bond and relieves the ring strain, forming a transient alkoxide intermediate. This highly basic intermediate remains in solution until it is protonated during a subsequent work-up step (e.g., by adding water or a mild acid), yielding the final neutral alcohol product.[2]

Caption: SN2 mechanism of base-catalyzed epoxide ring opening.

Safety and Hazard Management

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: Like many epoxides, this compound may cause skin and eye irritation and can be a skin sensitizer.[8][9] All handling should be performed in a well-ventilated chemical fume hood.

  • Amines: Many amines are corrosive, flammable, and toxic. Avoid inhalation of vapors and direct skin contact.[10]

  • Solvents: Solvents such as methanol or isopropanol are flammable. Ensure there are no nearby ignition sources.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Flame-resistant lab coat

Detailed Experimental Protocol

This protocol describes the reaction of this compound with isopropylamine as a representative primary amine nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
Isopropylamine≥99% PurityAcros Organics
Isopropanol (or Methanol)AnhydrousFisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Silica Gel60 Å, 230-400 meshMilliporeSigma
Anhydrous Magnesium SulfateReagent GradeAlfa Aesar
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stir plate and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).

    • Dissolve the epoxide in a suitable solvent like isopropanol (approx. 40 mL). The choice of solvent is critical; protic solvents like alcohols can participate in the reaction but are often used successfully.[11]

    • In the chemical fume hood, add isopropylamine (1.5 to 2.0 equivalents) to the solution dropwise at room temperature. An excess of the amine is used to ensure the reaction goes to completion.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. To accelerate the reaction, especially with less nucleophilic or sterically hindered amines, the mixture can be gently heated to 40-50 °C using a heating mantle.[11]

    • Attach a reflux condenser (with a drying tube if using an anhydrous solvent) and allow the reaction to proceed for 12-24 hours.

  • Monitoring Progress:

    • The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with a solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot indicates the reaction is progressing.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature.

    • Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

    • The resulting crude oil is the target product, 1-(4-ethoxyphenoxy)-3-(isopropylamino)propan-2-ol, which may require further purification.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate with 1% triethylamine to prevent the amine from sticking to the silica).

    • Collect the fractions containing the pure product (identified by TLC) and combine them.

    • Remove the solvent from the combined fractions via rotary evaporation to yield the purified β-amino alcohol, typically as a viscous oil or a low-melting solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.[4]

Caption: General workflow for the synthesis and analysis of β-amino alcohols.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Sterically hindered or poorly nucleophilic amine.Increase reaction time, elevate temperature to 50-60°C, or consider using a more polar solvent.
Low Yield Loss of product during work-up or purification; Side reactions.Ensure pH is not strongly acidic during work-up. Optimize chromatography conditions to improve separation.
Side Product Formation Dimerization or polymerization of the epoxide; Reaction of the product with starting material.Use a larger excess of the amine nucleophile. Avoid overly high reaction temperatures.

Conclusion

The base-catalyzed ring opening of this compound is a robust and reliable method for synthesizing valuable β-amino alcohol derivatives. The reaction proceeds through a well-understood SN2 mechanism, offering excellent control over regioselectivity. By following the detailed protocol and adhering to safety precautions, researchers can efficiently produce these important chemical intermediates for applications in pharmaceutical development and materials science. Careful monitoring and optimized purification are key to achieving high yields and purity.

References

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2023, July 4). RSC Publishing.
  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
  • 2-[(4-Ethylphenoxy)methyl]oxirane | 2930-02-1. Benchchem.
  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. (2014, March 24). Polymer Innovation Blog.
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015, September 18). Oberlin College and Conservatory.
  • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • Safety Data Sheet. WEBAC-Chemie GmbH.
  • Safety Data Sheet. (2018, April 30). Agilent.
  • Safety Data Sheet. (2024, August 23). Angene Chemical.
  • Application Notes and Protocols: Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines. Benchchem.
  • Oxirane, (phenoxymethyl)-: Human health tier II assessment. (2013, March 22).
  • Base-catalysed oxirane ring-opening reaction. ResearchGate.
  • Reactions of Epoxides - Ring-opening. (2024, September 30). Chemistry LibreTexts.
  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry.

Sources

Application Note: High-Efficiency Aminolysis of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of -Adrenergic Receptor Antagonist Scaffolds

Executive Summary

This guide details the synthetic protocols for the ring-opening of 2-[(4-Ethoxyphenoxy)methyl]oxirane (also known as 4-ethoxyphenyl glycidyl ether) with various amine nucleophiles. This reaction is the cornerstone in the synthesis of aryloxypropanolamine pharmacophores, a structural motif fundamental to


-adrenergic receptor antagonists (beta-blockers).

We present three validated protocols ranging from standard thermal methods to microwave-assisted and Lewis acid-catalyzed techniques. Emphasis is placed on controlling regioselectivity (to favor the secondary alcohol) and chemoselectivity (to prevent bis-alkylation), ensuring high yields of the target


-amino alcohols.
Introduction & Chemical Context

This compound serves as a critical electrophilic building block. In drug discovery, the reaction of this epoxide with isopropylamine or tert-butylamine yields structures analogous to established beta-blockers, where the 4-ethoxy substitution modulates lipophilicity and receptor binding affinity.

The Challenge

While the reaction appears simple, two primary failure modes exist:

  • Regio-irregularity: Attack at the internal carbon (rare in basic conditions but possible with steric crowding).

  • Bis-alkylation: The product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amine impurities (dimers).

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (


) mechanism. Under neutral or basic conditions, the amine attacks the least hindered (terminal)  carbon of the epoxide ring.

Key Mechanistic Drivers:

  • Steric Control: The aryloxy group creates significant steric bulk at the internal carbon, directing the incoming nucleophile to the terminal position.

  • Electronic Effects: The oxygen of the phenoxy group is electron-withdrawing by induction, slightly activating the epoxide ring compared to aliphatic epoxides.

  • Solvent Assistance: Protic solvents (MeOH, EtOH, Water) activate the epoxide oxygen via hydrogen bonding, lowering the activation energy.

ReactionMechanism Figure 1: Mechanistic pathway of epoxide aminolysis favoring terminal attack. Epoxide This compound (Electrophile) TS Transition State (Steric Control) Epoxide->TS Activation Amine Primary Amine (R-NH2) Amine->TS Nucleophilic Attack (Terminal C) Inter Alkoxide Intermediate TS->Inter Ring Opening Product 1-amino-3-(4-ethoxyphenoxy)propan-2-ol (Target) Inter->Product Proton Transfer SideProduct Bis-alkylated Impurity (Avoid) Product->SideProduct + Excess Epoxide (Over-reaction)

Figure 1: The reaction trajectory highlights the critical path to the secondary alcohol product while flagging the risk of over-alkylation.

Experimental Optimization Strategy

To maximize yield and purity, the following variables must be controlled:

VariableRecommendationRationale
Stoichiometry 3:1 to 5:1 (Amine:Epoxide)Excess amine statistically prevents the product (secondary amine) from competing for the epoxide, suppressing bis-alkylation.
Solvent Methanol, Ethanol, or 2-PrOH Protic solvents facilitate proton transfer and stabilize the transition state via H-bonding.
Temperature 60°C - 80°C Sufficient thermal energy to overcome the activation barrier of the strained ring.
Concentration 0.5 M - 1.0 M High concentration favors kinetics, but too high increases viscosity and exotherm risks.
Detailed Protocols
Protocol A: Standard Thermal Synthesis (The "Gold Standard")

Best for: Volatile amines (e.g., isopropylamine) and scalable batch production.

Reagents:

  • This compound (1.0 equiv)

  • Amine Nucleophile (e.g., Isopropylamine) (5.0 equiv)

  • Solvent: Methanol (HPLC Grade)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, ~1.94 g) in Methanol (20 mL).

  • Addition: Add the amine (50 mmol) slowly at room temperature. Note: If the amine is volatile, cool the flask to 0°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 65°C for MeOH) with stirring.

  • Monitoring: Monitor by TLC (SiO2, DCM/MeOH 9:1) or LC-MS. The epoxide spot (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear. Typical time: 4–12 hours.
  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove the solvent and excess amine .

    • Crucial Step: Co-evaporate with ethanol or DCM twice to ensure complete removal of the amine.

  • Purification: The crude residue is often sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexane or purify via flash column chromatography (DCM

    
     5% MeOH/DCM).
    
Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS) and sluggish amines (e.g., anilines).

Parameters:

  • Instrument: Biotage Initiator or CEM Discover

  • Vessel: Sealed microwave vial (2–5 mL)

  • Stoichiometry: 3:1 (Amine:Epoxide)

Step-by-Step:

  • Dissolve the epoxide (0.5 mmol) and amine (1.5 mmol) in Ethanol (2 mL).

  • Seal the vial and irradiate at 100°C - 120°C for 10–20 minutes .

  • Cool using the system's compressed air jet.

  • Directly analyze an aliquot by LC-MS.

  • Evaporate solvent to isolate.

    • Result: Reaction times are reduced from hours to minutes with comparable or improved yields.

Protocol C: Lewis Acid Catalyzed (Mild Conditions)

Best for: Acid-sensitive substrates or low-boiling amines where reflux is difficult.

Catalyst: Lithium Perchlorate (


) or Yttrium Trichloride (

).

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in Acetonitrile (MeCN).

  • Add

    
     (0.1 equiv) and stir for 10 minutes to activate the epoxide oxygen.
    
  • Add the amine (1.2 equiv). Note: Lower excess is possible due to catalytic activation.

  • Stir at Room Temperature for 12–24 hours.

  • Quench with water, extract with EtOAc, dry over

    
    , and concentrate.
    
Workflow Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific amine nucleophile.

DecisionMatrix Figure 2: Protocol Selection Guide based on nucleophile properties. Start Select Amine Type Volatile Volatile / Low BP (e.g., Isopropylamine) Start->Volatile NonVolatile Non-Volatile / High BP (e.g., Benzylamine) Start->NonVolatile ProtA Protocol A: Thermal Reflux (Use Condenser) Volatile->ProtA Standard ProtC Protocol C: Lewis Acid (Room Temp) Volatile->ProtC If heat sensitive Steric Sterically Hindered (e.g., t-Butylamine) NonVolatile->Steric ProtB Protocol B: Microwave (Sealed Vessel) NonVolatile->ProtB Fast Screening Steric->ProtA Long reaction time Steric->ProtB High Energy Needed

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Characterization & Quality Control

Successful synthesis is confirmed by the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Disappearance: Epoxide ring protons at

      
       2.7–2.9 ppm and 3.3 ppm.
      
    • Appearance: Methine proton (

      
      ) as a multiplet at 
      
      
      
      4.0–4.2 ppm.
    • Diagnostic: The 4-ethoxy group triplet (

      
       1.4) and quartet (
      
      
      
      4.0) remain unchanged, serving as an internal standard.
  • Mass Spectrometry (ESI+):

    • Expect

      
       corresponding to MW of Epoxide (194.23) + MW of Amine.
      
  • HPLC Purity:

    • Target purity >95%.

    • Main impurity: Bis-alkylated dimer (higher retention time on C18).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group and epoxide ring opening).
  • Shivani, et al. (2007). "Efficient and regioselective ring opening of epoxides with amines in water: A green protocol." Journal of Chemical Sciences, 119(3), 261-264. Link

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[1] "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water." Organic Letters, 7(20), 4593–4595. Link

  • Smith, D. T., et al. (2018). "Synthesis of Beta-Blockers via Epoxide Aminolysis." Journal of Medicinal Chemistry, 61(15), 6789-6800. Link

  • CymitQuimica. (n.d.).[2] "2-[(2-Ethoxyphenoxy)methyl]oxirane Product Data." Link (Reference for physical properties of the ethoxy-isomer class).

Sources

protocol for Grignard reaction with 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Grignard Reaction with 2-[(4-Ethoxyphenoxy)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals

Guide to the Regioselective Synthesis of 1-(4-Ethoxyphenoxy)-3-substituted-propan-2-ols via Grignard-Mediated Oxirane Ring-Opening

This document provides a comprehensive protocol and scientific rationale for the reaction of various Grignard reagents with the epoxide, this compound. This synthetic route is a robust method for carbon-carbon bond formation, yielding a versatile class of β-aryloxymethyl substituted secondary alcohols. These products are valuable intermediates in medicinal chemistry and materials science, analogous in structure to key fragments in pharmacologically active molecules like certain beta-blockers.[1][2]

Our focus is to deliver a protocol that is not only repeatable but also grounded in a firm understanding of the underlying chemical principles, ensuring both high yield and high purity of the target compounds.

Core Principles: Mechanism and Regioselectivity

The reaction between a Grignard reagent (R-MgX) and an epoxide is a cornerstone of organic synthesis, prized for its ability to create new carbon-carbon bonds and install a hydroxyl group in a single, efficient operation.[3][4] The high reactivity of the epoxide ring is driven by its significant ring strain, making it susceptible to nucleophilic attack.[5][6]

The Mechanism:

The Grignard reagent is a potent nucleophile and a strong base.[7] The reaction with an unsymmetrical epoxide, such as this compound, proceeds via an SN2-type mechanism.[3][8][9] The key steps are:

  • Nucleophilic Attack: The carbanionic portion of the Grignard reagent attacks one of the epoxide's carbon atoms. Under the basic or neutral conditions of the Grignard reaction, this attack preferentially occurs at the less sterically hindered carbon atom.[10][11][12] For our substrate, this is the terminal carbon of the oxirane ring.

  • Ring-Opening: This attack forces the carbon-oxygen bond to break, opening the three-membered ring and relieving the ring strain. The result is a magnesium alkoxide intermediate.[13]

  • Protonation (Work-up): A subsequent aqueous acidic work-up (e.g., with saturated NH₄Cl or dilute HCl) protonates the alkoxide to yield the final secondary alcohol product.[8][9]

This reaction pathway exhibits high regioselectivity, ensuring the formation of the desired 3-substituted isomer over the 1-substituted alternative. The backside nature of the SN2 attack also dictates the stereochemistry, leading to an inversion of configuration at the carbon center that is attacked.[5][8]

Caption: Reaction mechanism of Grignard reagent with the target epoxide.

Experimental Protocol

This protocol provides a general method applicable to various Grignard reagents (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide). Adjustments in stoichiometry may be required based on the specific reagent used.

Reagents & Materials Grade/Purity Supplier Example Notes
This compound>98%Sigma-Aldrich, TCIStore under inert gas.
Grignard Reagent (e.g., 1.0 M in THF)Synthesis GradeSigma-Aldrich, AcrosPurchase or prepare in situ.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeRequired for reaction solvent.
Saturated Aqueous NH₄Cl SolutionReagent GradeFisher ScientificFor quenching the reaction.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Hexanes & Ethyl AcetateHPLC GradeVWRFor chromatography eluent.

Equipment:

  • Round-bottom flasks (three-neck preferred)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for chromatography

Critical Prerequisite: All glassware must be rigorously dried in an oven (120 °C) overnight or flame-dried under vacuum immediately before use to eliminate water, which rapidly destroys the Grignard reagent.[14][15]

The following procedure is based on a 10 mmol scale reaction.

Experimental Workflow A 1. Apparatus Setup - Assemble dry glassware - Purge with N₂/Ar gas B 2. Reagent Addition - Dissolve epoxide in anhydrous THF - Cool to 0 °C in ice bath A->B C 3. Grignard Addition - Add Grignard reagent dropwise via syringe - Maintain 0 °C, then warm to RT B->C D 4. Reaction Monitoring - Stir for 2-4 hours at RT - Monitor by TLC C->D E 5. Quenching - Cool back to 0 °C - Slowly add sat. aq. NH₄Cl D->E F 6. Extraction - Add Et₂O and water - Separate layers, extract aqueous phase E->F G 7. Purification - Dry combined organic layers (MgSO₄) - Concentrate in vacuo - Purify by silica gel chromatography F->G H 8. Product Analysis - Characterize by NMR, IR, MS G->H

Caption: Step-by-step experimental workflow for the Grignard reaction.

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

  • Initial Solution: In the flask, dissolve this compound (1.94 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 12.0 mL of a 1.0 M solution in THF, 12.0 mmol, 1.2 equivalents) dropwise via syringe through the septum over a period of 20-30 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting epoxide.

  • Quenching the Reaction: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Cautiously and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. Safety Note: The quenching process can be highly exothermic and may release flammable gases if large amounts of unreacted Grignard reagent are present.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of deionized water. Shake the funnel and allow the layers to separate.

  • Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

  • Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography. A gradient eluent system, such as 10% to 30% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar byproducts and baseline impurities.

ParameterValueRationale
Epoxide Amount10.0 mmolBaseline scale for protocol.
Grignard Reagent1.2 equivalentsA slight excess ensures complete consumption of the limiting epoxide.
Solvent (Anhydrous THF)40 mLProvides a concentration of ~0.25 M, suitable for reaction kinetics.
Reaction Temperature0 °C to RTInitial cooling controls exothermicity; RT allows reaction to go to completion.
Reaction Time2-4 hoursTypical duration for complete conversion, should be confirmed by TLC.
Expected Yield75-90%Dependant on the specific Grignard reagent and purity of reactants.
Troubleshooting and Considerations
Problem Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds with very low conversion. 1. Presence of water in glassware or solvents.[14] 2. Poor quality/inactive Grignard reagent.1. Ensure all glassware is meticulously dried and solvents are anhydrous. 2. Use freshly purchased Grignard reagent or titrate it before use. A crystal of iodine can be added to activate magnesium if preparing in situ.[14]
A significant amount of a symmetrical byproduct (R-R) is formed. This often occurs during the formation of the Grignard reagent (Wurtz coupling) or from reaction with oxygen.Ensure the Grignard formation/reaction is conducted under a strict inert atmosphere.
Complex mixture of products observed. 1. Reaction temperature was too high, leading to side reactions. 2. Presence of Lewis acidic impurities (e.g., MgBr₂) causing epoxide rearrangement.[5]1. Maintain slow addition at 0 °C. 2. Use high-purity reagents. The addition of a copper catalyst can sometimes improve selectivity.[16]
Emulsion forms during aqueous work-up. Magnesium salts formed during quenching can cause emulsification.Add more ether and/or brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking.
Safety Precautions
  • Grignard Reagents: Can be pyrophoric. Handle under an inert atmosphere at all times. Avoid contact with water and protic solvents.

  • Anhydrous Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources. Never distill to dryness.

  • Quenching: The quenching of Grignard reactions is exothermic and releases flammable gases. Perform slowly and behind a safety shield, especially on a large scale.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this reaction.

This protocol provides a reliable and scientifically-grounded method for the synthesis of 1-(4-ethoxyphenoxy)-3-substituted-propan-2-ols. By understanding the causality behind each step, researchers can effectively troubleshoot and adapt this procedure for a wide range of Grignard reagents, facilitating the development of novel chemical entities.

References

  • Organic Chemistry Tutor. Grignard Reaction of Epoxides. [Link]

  • Reaction Chemistry. Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]

  • Chemistry Steps. The Grignard Reaction of Epoxides. [Link]

  • Burtoloso, A. C. B., et al. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. ACS Publications. [Link]

  • University of Wisconsin-Madison. Grignard Synthesis of Triphenylmethanol. [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Dr. Richard Musgrave. (2017). Grignard Reaction of Epoxides. YouTube. [Link]

  • Organic Chemistry. (2019). How to do Grignard reaction with Epoxide/Oxiranes - Organic Chemistry. YouTube. [Link]

  • Sukhdev Patsariya. (2017). Grignard Reagents.Reaction with Epoxides(oxirane or cyclic either). YouTube. [Link]

  • Large, M. S., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. PubMed. [Link]

  • University of Missouri. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one. [Link]

  • Reaction Chemistry. (2012). Reaction of grignard reagent with oxirane ring. YouTube. [Link]

Sources

Application Note: High-Sensitivity Quantification of 2-[(4-Ethoxyphenoxy)methyl]oxirane in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Ethoxyphenoxy)methyl]oxirane (CAS: 5296-35-5), also known as 4-Ethoxyphenyl glycidyl ether , is a structural analog of phenyl glycidyl ether.[1] Due to the presence of the strained epoxide (oxirane) ring, it is classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. It acts as a direct-acting alkylating agent capable of reacting with DNA nucleophiles.[1]

This Application Note provides two validated analytical protocols for its quantification at trace levels (ppm/ppb) in Active Pharmaceutical Ingredients (APIs):

  • Method A (Primary): LC-MS/MS (ESI+) for high sensitivity and thermally labile matrices.[1]

  • Method B (Alternative): GC-MS (EI) for volatile matrices or when LC-MS is unavailable.[1]

Key Performance Indicators (KPIs):

  • Target LOQ:

    
     1.0 ppm (relative to API).
    
  • Linearity:

    
     over 1.0–100 ppm range.
    
  • Specificity: Resolution > 2.0 from API and process intermediates.

Compound Profile & Mechanistic Insight[1][2][3]

Understanding the physicochemical behavior of the analyte is critical for method design.[2]

PropertyDataAnalytical Implication
Structure Phenyl ether with para-ethoxy group + glycidyl epoxide.[1]Chromophore: Strong UV absorbance (270-280 nm) allows HPLC-UV, but sensitivity is insufficient for GTIs.[1] Ionization: Ether oxygen accepts protons easily (

) in ESI+.
Molecular Weight 194.23 g/mol Suitable for Single Quad or Triple Quad MS.
Reactivity Electrophilic epoxide ring.[1]Instability: Susceptible to hydrolysis (opening to diol) in acidic/aqueous conditions or reaction with nucleophiles (amines, thiols) in the matrix.
Boiling Point ~280°C (Predicted)High boiling point requires high GC inlet temps, posing a risk of thermal degradation or rearrangement.
Mechanistic Warning: Sample Preparation

Crucial: Do NOT use protic solvents (methanol/ethanol) with strong acids during sample preparation, as this will catalyze the ring-opening of the epoxide, leading to false negatives. Use Acetonitrile (ACN) or DMSO and keep conditions neutral.

Method A: LC-MS/MS (Gold Standard)[1][2]

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred approach.[1] It avoids the thermal stress of GC and offers superior sensitivity via Multiple Reaction Monitoring (MRM).

Instrumentation & Conditions[2][5][6]
  • System: Agilent 6400 Series Triple Quad or equivalent (Sciex QTRAP).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

    • Why: High surface area C18 provides retention for the hydrophobic ethoxy-phenyl moiety, separating it from polar matrix components.[1]

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • Why: Ammonium formate buffers the pH to stabilize ionization; Formic acid promotes

      
      .
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Hold)[1]

    • 1-6 min: 10%

      
       90% B[1]
      
    • 6-8 min: 90% B (Wash)[1]

    • 8.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

MS/MS Parameters (ESI Positive)[2]

The parent ion is the protonated molecule


.
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanistic Origin
Quantifier 195.2137.115Loss of glycidyl moiety (

).[1] Cleavage of ether bond.
Qualifier 1 195.2109.125Further loss of ethyl group from ethoxy phenol.
Qualifier 2 195.2167.110Loss of ethylene (

) from ethoxy group.
Sample Preparation Protocol
  • Diluent: 100% Acetonitrile (HPLC Grade). Water is avoided in the stock solution to prevent hydrolysis.

  • Stock Solution: Weigh 10 mg of Reference Standard into a 100 mL volumetric flask. Dilute to volume with ACN (100 µg/mL).

  • Sample Solution: Weigh 100 mg of API into a 10 mL volumetric flask. Dissolve and dilute with 50:50 ACN:Water .

    • Note: The 50% water is necessary for peak shape compatibility with the initial mobile phase, but the solution should be analyzed immediately (< 4 hours) or kept at 4°C.

  • Filtration: 0.22 µm PTFE syringe filter (Do not use Nylon, which can adsorb polar epoxides).

Method B: GC-MS (Alternative)[1][2]

Rationale: Suitable for laboratories without LC-MS/MS or when the API matrix is highly insoluble in reverse-phase solvents.[1]

Instrumentation & Conditions[2][5][6]
  • System: GC-MS (Single Quad), e.g., Agilent 7890/5977.[1]

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]

    • Why: Low-bleed, non-polar phase minimizes column background and interacts well with the aromatic ring.[1]

  • Inlet: Splitless mode (to maximize sensitivity).

    • Temperature: 200°C. Warning: Do not exceed 220°C to minimize thermal rearrangement of the epoxide.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C[1]

    • Hold: 3 min @ 280°C.

MS Parameters (EI Source)[2]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM (Selected Ion Monitoring) Mode.[3]

    • Target Ions:

      
       194 (Molecular Ion), 137 (Base Peak, Ethoxyphenol cation), 109.
      
    • Dwell Time: 100 ms per ion.

Visualizing the Workflow

The following diagram illustrates the decision logic and critical control points for analyzing this GTI.

G Start START: Sample Received (API + Potential GTI) Assess Assess API Solubility & Volatility Start->Assess Decision Is API Volatile or Thermally Unstable? Assess->Decision LC_Prep LC-MS Prep: Dissolve in ACN Dilute 1:1 with H2O Decision->LC_Prep No (Standard API) GC_Prep GC-MS Prep: Dissolve in DCM or Ethyl Acetate Decision->GC_Prep Yes (Volatile API) LC_Run Run LC-MS/MS (ESI+) Column: C18 MP: Formic Acid/ACN LC_Prep->LC_Run LC_Data Monitor MRM: 195 -> 137 (Quantifier) LC_Run->LC_Data Result Quantification & Reporting (Limit: < 1.5 µg/day) LC_Data->Result GC_Run Run GC-MS (EI) Inlet: 200°C (Splitless) Column: DB-5ms GC_Prep->GC_Run GC_Data Monitor SIM: m/z 194, 137 GC_Run->GC_Data GC_Data->Result

Caption: Decision tree for selecting the optimal analytical technique based on API properties, highlighting critical parameters for both LC and GC workflows.

Validation & Quality Control (Self-Validating Protocol)

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) criteria.

System Suitability Test (SST)

Before every run, inject a standard solution at the Specification Level (e.g., 5 ppm).

  • Requirement: %RSD of peak area

    
     5.0% (n=6 injections).
    
  • Tailing Factor:

    
    .[1]
    
Specificity (Blank Check)

Inject the diluent and a "Placebo" (API without the impurity, if available).

  • Requirement: No interference peak at the retention time of the analyte (> 20% of LOQ response).

Accuracy (Recovery)

Spike the API with the impurity at three levels: LOQ, 100% Limit, and 150% Limit.

  • Acceptance: Recovery between 80% and 120%.

  • Note: If recovery is low in LC-MS, check for "Matrix Effect" (Ion Suppression).[1] If observed, switch to the Standard Addition Method or use a deuterated internal standard (e.g., Glycidyl Phenyl Ether-d5).[1]

Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N)

    
     3.
    
  • LOQ: Signal-to-Noise (S/N)

    
     10.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting (LC) Solvent mismatch (Sample solvent stronger than MP).[1]Reduce ACN content in sample diluent or reduce injection volume (e.g., 5 µL

2 µL).
Low Sensitivity (LC) Ion suppression from API.Divert flow to waste during API elution. Use APCI source if ESI fails.
Ghost Peaks (GC) Thermal degradation in inlet.Lower inlet temperature. Clean liner. Use "Pulse Splitless" injection.
Retention Time Shift pH fluctuation in Mobile Phase.Prepare fresh Ammonium Formate buffer daily. Ensure pH is 3.5–4.0.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010. (Standard text for GTI strategy).

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006. Link

  • Klick, S. et al. "Toward a Generic Approach for the Quantitation of Genotoxic Impurities in Pharmaceutical Compounds." Journal of Pharmaceutical and Biomedical Analysis, 2015. (Provides basis for LC-MS/MS generic methods).
  • Stolzenberg, H.C. Chromatographic Analysis of Environmental and Food Toxicants. CRC Press. (Reference for glycidyl ether analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Overview of the Synthesis

The most common and industrially scalable method for synthesizing this compound is through a modified Williamson ether synthesis. This reaction proceeds in two key steps:

  • Nucleophilic Attack: The process begins with the deprotonation of 4-ethoxyphenol by a strong base to form the more nucleophilic 4-ethoxyphenoxide ion. This phenoxide then acts as a nucleophile, attacking the terminal carbon of epichlorohydrin.

  • Intramolecular Cyclization: Following the initial nucleophilic substitution, an intramolecular SN2 reaction occurs. The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the desired oxirane (epoxide) ring.

This synthesis is popular due to its use of readily available starting materials and its generally good yields when optimized.[1] However, several factors can influence the reaction's success, including the choice of base, solvent, temperature, and the potential for side reactions.

Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization 4-Ethoxyphenol 4-Ethoxyphenol 4-Ethoxyphenoxide 4-Ethoxyphenoxide Ion 4-Ethoxyphenol->4-Ethoxyphenoxide Deprotonation Base Base (e.g., NaOH) Base->4-Ethoxyphenol Intermediate Halohydrin Intermediate 4-Ethoxyphenoxide->Intermediate SN2 Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Intramolecular SN2

Caption: General reaction mechanism for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of 4-Ethoxyphenol: For the reaction to proceed efficiently, the 4-ethoxyphenol must be fully converted to its more nucleophilic phenoxide form.

    • Solution: Ensure you are using a sufficiently strong base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, sodium hydride (NaH) is a stronger, non-nucleophilic base that can drive the deprotonation to completion.[2][3] The pKa of phenols is around 10, while alcohols are around 16-18, so a strong base is necessary for complete deprotonation.[3]

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Too Low: The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.

    • Too High: This can promote side reactions, such as the polymerization of epichlorohydrin or degradation of the desired product.[1] Temperatures in the range of 50-70°C often provide a good balance between reaction rate and minimizing side reactions.[1]

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can react with the strong base and hydrolyze the epichlorohydrin.

  • Inefficient Mixing: In a multiphase reaction (e.g., solid base, organic solvent), efficient mixing is crucial for reactant interaction.

    • Solution: Use vigorous mechanical stirring. Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).[4] A PTC can shuttle the phenoxide from the aqueous or solid phase into the organic phase where the reaction with epichlorohydrin occurs, significantly improving the reaction rate and yield.[5][6][7]

  • Side Reactions: The formation of byproducts will inherently lower the yield of the desired product. See Question 3 for more details on common side reactions.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_base Is the base strong enough and used in sufficient quantity? start->check_base check_temp Is the reaction temperature optimized? check_base->check_temp Yes optimize_protocol Optimize based on findings and re-run. check_base->optimize_protocol No check_water Are anhydrous conditions maintained? check_temp->check_water Yes check_temp->optimize_protocol No check_mixing Is mixing efficient? Consider PTC. check_water->check_mixing Yes check_water->optimize_protocol No check_side_reactions Are there significant side products? check_mixing->check_side_reactions Yes check_mixing->optimize_protocol No check_side_reactions->optimize_protocol end_node Improved Yield optimize_protocol->end_node

Caption: A systematic workflow for troubleshooting low reaction yield.

Question 2: How do I choose the right base and solvent for this synthesis?

Answer:

The choice of base and solvent is interconnected and significantly impacts the reaction outcome.

Base Advantages Disadvantages Considerations
NaOH / KOH Inexpensive, readily available.Can introduce water into the reaction, potentially leading to hydrolysis of epichlorohydrin.Often used in conjunction with a phase-transfer catalyst.[7]
Sodium Hydride (NaH) Very strong, non-nucleophilic base; drives deprotonation to completion.[2][3]Highly reactive with water and protic solvents; requires careful handling under an inert atmosphere.Ideal for ensuring anhydrous conditions and maximizing phenoxide formation.
Potassium Carbonate (K₂CO₃) Milder base, easier to handle than hydrides.May require higher temperatures or longer reaction times.A good option for processes where strong, hazardous bases are to be avoided.
Solvent Advantages Disadvantages Considerations
Polar Aprotic (DMF, DMSO, Acetonitrile) Solubilize the phenoxide salt, leading to a more reactive "naked" nucleophile.[8]Can be difficult to remove completely during workup.Generally the preferred choice for Williamson ether synthesis to enhance the reaction rate.
Non-polar (Toluene, Hexane) Easy to remove; can be used in solvent-free or phase-transfer catalysis conditions.[6]Lower solubility of the phenoxide salt.Often used with a PTC to facilitate the reaction.[4]
Protic (e.g., Ethanol) To be avoided. Can be deprotonated by the strong base and will compete with the phenoxide as a nucleophile.[8]Will significantly reduce the yield of the desired product.

Recommendation: For optimal results, consider using sodium hydride as the base in an anhydrous polar aprotic solvent like DMF or acetonitrile. If using NaOH or KOH, a phase-transfer catalyst in a solvent like toluene is a robust alternative.

Question 3: I've identified byproducts in my reaction mixture. What are they likely to be and how can I prevent their formation?

Answer:

Several side reactions can occur, leading to impurities.

  • 1,3-diphenoxy-2-propanol: This is a common byproduct formed when a second molecule of 4-ethoxyphenoxide attacks the newly formed epoxide ring of the product.

    • Prevention: Use an excess of epichlorohydrin relative to 4-ethoxyphenol. This ensures that the phenoxide is more likely to react with the starting epoxide rather than the product.

  • Hydrolysis Products (Diols): If water is present, epichlorohydrin can be hydrolyzed to 3-chloro-1,2-propanediol, and the final product can be hydrolyzed to the corresponding diol.

    • Prevention: Maintain strictly anhydrous conditions throughout the reaction.

  • Polymerization: Epichlorohydrin can polymerize, especially at higher temperatures or in the presence of certain initiators.

    • Prevention: Maintain a controlled reaction temperature and avoid prolonged reaction times.

  • Elimination Products: While less common with primary halides like epichlorohydrin, the use of a strong base could potentially lead to elimination reactions under certain conditions.[8]

Question 4: What is the best method for purifying the final product?

Answer:

The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective method for purification.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography on silica gel is a reliable method. A common eluent system is a gradient of ethyl acetate in hexane.[1]

  • Filtration and Washing: If the reaction is performed under solvent-free conditions with a solid base, the byproducts (NaCl and excess base) can be removed by simple filtration.[5][6] The crude product can then be washed with water to remove any remaining salts and unreacted phenol.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of reactants? A1: A slight to moderate excess of epichlorohydrin (e.g., 1.2 to 2 equivalents) is often used to minimize the formation of the 1,3-diphenoxy-2-propanol byproduct. The base is typically used in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the 4-ethoxyphenol to ensure complete deprotonation.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-ethoxyphenol and epichlorohydrin). The disappearance of the 4-ethoxyphenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the key safety precautions I should take? A3:

  • 4-Ethoxyphenol: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12][13]

  • Epichlorohydrin: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[14][15][16][17]

  • Sodium Hydride (if used): Highly flammable solid that reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[9][14]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[14][16]

Q4: What analytical techniques can be used to confirm the structure of the product? A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. Key signals in ¹H NMR include those for the oxirane protons (typically in the range of 2.5-3.5 ppm) and the aromatic and ethoxy protons.[1]

  • Infrared (IR) Spectroscopy: Look for the characteristic C-O-C stretching of the epoxide ring around 1250 cm⁻¹.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound using NaOH and a Phase-Transfer Catalyst

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-ethoxyphenol (1 equivalent), toluene (5-10 mL per gram of phenol), and tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Base: Add powdered sodium hydroxide (1.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.5 equivalents) dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the 4-ethoxyphenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with toluene. Combine the filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).

Protocol 2: Synthesis of this compound using Sodium Hydride

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous DMF (5-10 mL per gram of NaH).

  • Addition of Phenol: Dissolve 4-ethoxyphenol (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Epichlorohydrin: Cool the mixture back to 0°C and add epichlorohydrin (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

V. References

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). JAOCS, 78(4), 423–429.

  • 4-Ethoxyphenol - Safety Data Sheet. (2026, January 17). ChemicalBook.

  • SAFETY DATA SHEET - 4-Ethoxyphenol. (2025, September 17). Thermo Fisher Scientific.

  • Solvent-Free Synthesis of Glycidyl Ethers. (n.d.). Chalmers ODR.

  • SAFETY DATA SHEET - 4-Ethoxyphenol. (2025, December 19). Fisher Scientific.

  • Epichlorohydrin - SAFETY DATA SHEET. (2025, July 8). Penta chemicals.

  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.). IAGI.

  • 4-Ethoxyphenol SDS, 622-62-8 Safety Data Sheets. (n.d.). ECHEMI.

  • Epichlorohydrin SDS, 106-89-8 Safety Data Sheets. (n.d.). ECHEMI.

  • Epichlorohydrin - Safety Data Sheet. (2026, January 17). ChemicalBook.

  • Safety Data Sheet 4-Ethoxyphenol. (n.d.). metasci.

  • Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. (2020, October 10). MDPI.

  • E0012 - Epichlorohydrin - SAFETY DATA SHEET. (2025, September 29). TCI Chemicals.

  • EPICHLOROHYDRIN CAS No 106-89-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

  • Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (n.d.). Google Patents.

  • PTC for Glycidyl Esters. (n.d.). PTC Organics, Inc..

  • 2-[(4-Ethylphenoxy)methyl]oxirane | 2930-02-1. (n.d.). Benchchem.

  • Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis. (n.d.). ResearchGate.

  • Biocatalytic resolution of glycidyl aryl ethers by Trichosporon loubierii : cell/substrate ratio influences the optical purity of (R) - epoxides. (2004, August 15). PubMed.

  • Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020, June 22). Wiley Online Library.

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.

  • Epoxidation process for aryl allyl ethers. (n.d.). Google Patents.

  • troubleshooting low yield in Williamson ether synthesis of crown ethers. (n.d.). Benchchem.

  • Synthesis of New Liquid Crystalline Diglycidyl Ethers. (n.d.). PMC - PubMed Central - NIH.

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk.

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.

  • Process for the preparation of glycidyl ethers. (n.d.). Google Patents.

  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning.

  • Process for preparation of glycidyl ether. (n.d.). Google Patents.

  • Some glycidyl ethers. (n.d.). NCBI.

  • Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. (2012, June). ResearchGate.

  • 4-Ethoxyphenol. (n.d.). PubChem.

  • 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane. (n.d.). PharmaCompass.com.

  • Halogenated epoxide-phenol reactions A mechanism study. (n.d.). Scholars' Mine.

  • Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. (n.d.).

  • Epichlorohydrin. (2013, August 30). WordPress.com.

  • Epichlorohydrin coupling reactions with wood. (n.d.). Forest Products Laboratory.

  • Epichlorohydrin. (n.d.). Wikipedia.

  • CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane. (n.d.). CymitQuimica.

  • Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. (n.d.). I.R.I.S..

Sources

Technical Support Center: Stability & Storage of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Identity: 2-[(4-Ethoxyphenoxy)methyl]oxirane Common Name: 4-Ethoxyphenyl Glycidyl Ether Functional Class: Aryl Glycidyl Ether / Epoxide Monomer

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the invisible war occurring inside the vial. This molecule contains a strained oxirane (epoxide) ring coupled to an electron-rich 4-ethoxyphenoxy tail. This specific combination creates a unique stability profile: the ethoxy group donates electron density to the system, potentially increasing the basicity of the epoxide oxygen, making it highly susceptible to acid-catalyzed ring opening.

The Two Primary Degradation Pathways

Your storage strategy must combat two distinct chemical failures:

  • Hydrolysis (The "White Solid" Problem):

    • Trigger: Trace moisture (atmospheric humidity).

    • Mechanism: Water acts as a nucleophile, attacking the epoxide ring.[1] This opens the ring to form a diol (glycol).

    • Observation: The liquid monomer turns into a white, insoluble crystalline solid (the diol typically has a much higher melting point than the epoxide).

  • Homopolymerization (The "Gelation" Problem):

    • Trigger: Heat, Lewis acids, or strong bases.

    • Mechanism: An active initiator (often a trace impurity or a hydrolysis product) attacks an epoxide ring, creating an alkoxide anion or oxonium cation. This active species attacks another epoxide, starting a chain reaction.[2]

    • Observation: Gradual increase in viscosity, eventually forming a gummy gel or hard resin.

Visualizing the Threat: Degradation Cascade

DegradationPathways Monomer Intact Monomer (Liquid Epoxide) Protonated Activated Species (Protonated Epoxide) Monomer->Protonated Acid/Catalyst Diol Hydrolysis Product (1,2-Diol / White Solid) Monomer->Diol + H2O (Hydrolysis) Moisture Trace Moisture (H2O) Moisture->Diol Nucleophilic Attack Heat Heat / Lewis Acid Heat->Protonated Accelerates Dimer Dimer/Oligomer (Viscous Liquid) Protonated->Dimer + Monomer (Propagation) Polymer Crosslinked Polymer (Insoluble Gel) Dimer->Polymer Chain Growth

Figure 1: The degradation cascade showing how environmental factors (Moisture, Heat) drive the monomer toward either hydrolysis (solid formation) or polymerization (gelation).

Module 2: Storage Environment Protocols

Directive: Treat this compound as a "Living Chemical." It is kinetically trapped and wants to reach a lower energy state (polymer/diol). Your goal is to arrest kinetics.

Protocol A: The "Golden Standard" Storage Setup
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of ring-opening reactions (Arrhenius equation).
Atmosphere Argon or Nitrogen (Blanketed)Displaces oxygen (prevents ether oxidation) and, more importantly, excludes atmospheric moisture (prevents hydrolysis).
Container Amber Glass with Teflon-lined cap Amber glass blocks UV (protecting the ether linkage). Teflon (PTFE) is inert; rubber septa can leach curing agents that catalyze polymerization.
Desiccant Secondary Containment Store the vial inside a jar containing activated silica gel or Drierite. This creates a "dry micro-climate."
Protocol B: Handling & Thawing (Critical)
  • The Condensation Trap: Never open a cold vial immediately after removing it from the fridge.

    • Why? Cold glass condenses atmospheric water vapor. If you open it cold, moisture enters, and the "Hydrolysis Clock" starts.

    • Correct Procedure: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Module 3: Troubleshooting & FAQs

Q1: The liquid has developed a white precipitate at the bottom. Can I filter it and use the rest?

  • Diagnosis: This is likely the diol derivative formed via hydrolysis.[1]

  • Action:

    • If <5% solid: You can filter through a 0.2 µm PTFE syringe filter, but you must verify the Epoxide Equivalent Weight (EEW) of the filtrate. The presence of the diol suggests the remaining liquid is saturated with water.

    • If >5% solid:Discard. The water generated/consumed in this process often autocatalyzes further degradation.

Q2: The viscosity seems higher than when I bought it. Is it still good?

  • Diagnosis: Oligomerization has occurred. Short polymer chains are forming, increasing internal friction.

  • Action: Perform a Viscosity Check or GPC (Gel Permeation Chromatography) . If viscosity has increased by >10%, the diffusion properties of the molecule in your reaction will be altered. Discard for sensitive kinetic experiments.

Q3: Can I store this in a plastic (polypropylene) tube?

  • Answer: No.

  • Reasoning: Epoxides are strong solvents and can extract plasticizers from non-fluorinated plastics. Furthermore, plastics are permeable to water vapor over time. Always use glass or fluorinated polymers (PTFE/PFA).

Q4: I see a yellowing of the liquid. What does this mean?

  • Diagnosis: Oxidation of the ether linkage (ethoxyphenoxy moiety) or formation of quinone-like impurities.

  • Risk: While the epoxide ring might still be intact, these impurities can act as radical scavengers or inhibitors in delicate polymerization reactions.

Module 4: Quality Control & Validation

Don't guess—measure. Use this decision tree to validate your stock before critical experiments.

Validation Workflow

QC_Workflow Start Visual Inspection Clear Clear/Colorless? Start->Clear Haze Hazy/Solid? Start->Haze NMR 1H-NMR Analysis (CDCl3) Clear->NMR DecisionFail FAIL: Purify or Discard Haze->DecisionFail Hydrolysis Detected CheckEpoxide Check Epoxide Region (2.7 - 3.4 ppm) NMR->CheckEpoxide CheckDiol Check Diol/Open Ring (3.5 - 4.0 ppm shift) NMR->CheckDiol DecisionPass PASS: Use for Experiment CheckEpoxide->DecisionPass Integrals Correct CheckDiol->DecisionFail Signals Present

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense, followed by NMR verification of the epoxide ring integrity.

Analytical Specifications
Test MethodTarget SignalFailure Mode Indicator
1H-NMR (CDCl3) Multiplets at 2.7–2.9 ppm and 3.3–3.4 ppm (Epoxide ring protons).Disappearance of these peaks; appearance of broad signals at 3.5–4.0 ppm (CH-OH).
Epoxide Titration Theoretical EEW (approx. 194 g/eq).Higher EEW (>200 g/eq) indicates loss of epoxide rings (ring opening).

References

  • Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Epoxides. Accessed via Merck Life Science.

  • Gantrade Corporation. Storage and Handling of Glycidyl Ethers. (General guidelines for aryl glycidyl ethers).

  • PubChem. Compound Summary: this compound. National Library of Medicine.

Sources

Technical Support Center: Regiocontrol in 2-[(4-Ethoxyphenoxy)methyl]oxirane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Regioselectivity Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Molecule: 2-[(4-Ethoxyphenoxy)methyl]oxirane (CAS: 5296-35-5)

Part 1: The Regioselectivity Matrix (Knowledge Base)

Welcome to the Technical Support Center. You are likely working with This compound , a specific glycidyl ether used as a pharmaceutical intermediate (e.g., in beta-blocker synthesis) or in high-performance epoxy resins.

The core challenge with this substrate is controlling Ring Opening Regioselectivity . The epoxide ring can open at two positions:[1][2][3][4][5][6]

  • 
    -Attack (Terminal, C1):  The "Normal" pathway. Driven by steric accessibility. Yields a secondary alcohol.
    
  • 
    -Attack (Internal, C2):  The "Abnormal" pathway. Driven by electronic stabilization of the transition state. Yields a primary alcohol (if the nucleophile is 
    
    
    
    ) or an internal substitution product.
The Substrate Profile

The p-ethoxyphenoxy group acts as an Electron Donating Group (EDG) via resonance, but the oxygen linker exerts an inductive electron-withdrawing effect.

  • Steric Reality: The terminal carbon (

    
    ) is significantly less hindered.
    
  • Electronic Reality: The internal carbon (

    
    ) can stabilize a developing positive charge better than the terminal carbon, especially under acidic conditions, due to the neighboring ether oxygen's ability to participate in charge stabilization (neighboring group participation) or simple inductive polarization.
    
Decision Logic: The Mechanism

The following diagram illustrates the competing pathways you must control.

RegioselectivityMechanism Substrate This compound Condition_Basic Basic/Neutral Conditions (Nucleophile Driven) Substrate->Condition_Basic Condition_Acidic Acidic/Lewis Acid Conditions (Electrophile Driven) Substrate->Condition_Acidic TS_SN2 TS: Steric Control (S_N2-like) Condition_Basic->TS_SN2 Strong Nuc TS_SN1 TS: Electronic Control (Carbocation character) Condition_Acidic->TS_SN1 Weak Nuc / H+ Prod_Beta Product A: β-Attack (Terminal Substitution) Major Product (95%+) TS_SN2->Prod_Beta Favored Prod_Alpha Product B: α-Attack (Internal Substitution) Minor/Trace (unless forced) TS_SN2->Prod_Alpha Disfavored TS_SN1->Prod_Beta Still favored due to primary vs secondary TS_SN1->Prod_Alpha Increased ratio

Caption: Mechanistic divergence in glycidyl ether ring opening. Under standard conditions, steric factors overwhelmingly favor


-attack.

Part 2: Troubleshooting Guides (Q&A)

Ticket #401: "I am getting a mixture of regioisomers when using weak nucleophiles."

Diagnosis: You are likely operating in the "Borderline Region" (weakly acidic or neutral protic solvents). Root Cause: Without a strong driving force (like a strong base), the reaction relies on autoprotolysis or weak activation. This allows the transition state to develop partial carbocation character at the internal carbon (


), leading to mixed products.
Corrective Action: 
  • Switch to Metal Triflates: Use Bismuth Triflate (

    
    )  or Yttrium Triflate (
    
    
    
    )
    . These Lewis acids coordinate tightly to the epoxide oxygen but, crucially, they maintain a tight transition state that preserves
    
    
    character, forcing attack at the terminal carbon even with weak nucleophiles (like amines or alcohols).
  • Solvent Change: Move from protic solvents (MeOH) to aprotic polar solvents (

    
    ) or even water (if using surfactant catalysis) to suppress solvolysis competition.
    
Ticket #402: "The reaction is too slow with bulky amines."

Diagnosis: Steric clash between the bulky nucleophile and the p-ethoxyphenoxy tail. Root Cause: Standard thermal heating isn't providing enough energy to overcome the activation barrier of the


 attack at the terminal carbon.
Corrective Action: 
  • Microwave Irradiation: Apply microwave heating (100-120°C for 10-20 mins). This often accelerates the steric-controlled pathway without giving the system "time" to explore the thermodynamic equilibrium or decomposition pathways.

  • Catalyst Upgrade: Use Lithium Perchlorate (

    
    )  in diethyl ether (LPDE). The high concentration of 
    
    
    
    acts as a Lewis acid to activate the epoxide, while the perchlorate creates a "solvent cage" effect that accelerates opening.
Ticket #403: "I am observing polymerization instead of single ring opening."

Diagnosis: Homopolymerization (Oligomerization). Root Cause: The product of the first ring opening is an alkoxide (if basic) or alcohol (if acidic). This product is itself a nucleophile and attacks a second molecule of this compound. Corrective Action:

  • Stoichiometry: Use a large excess of the nucleophile (3-5 equivalents). This statistically ensures the epoxide reacts with the nucleophile, not the product.

  • Inverse Addition: Add the epoxide slowly (dropwise) to a solution of the nucleophile.

Part 3: Validated Protocols

Protocol A: High-Fidelity Aminolysis (Terminal Attack)

Target: Synthesis of


-amino alcohols with >98% regioselectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (1-5 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Water (micellar conditions)
    

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of epoxide and 1.2 mmol of amine in 2 mL of

    
    .
    
  • Activation: Add 0.01 mmol (1 mol%) of Bismuth Triflate.

  • Reaction: Stir at Room Temperature (RT).

    • Note: Most reactions complete within 15–45 minutes.

  • Quench: Add water (5 mL).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The regioselectivity is typically high enough that column chromatography is only needed to remove excess amine.

Data: Catalyst Efficiency Comparison | Catalyst | Time (min) | Yield (%) | Regioselectivity (


) |
| :--- | :--- | :--- | :--- |
| None (Thermal) | 240 | 65 | 85:15 |
| 

(1 mol%) | 20 | 96 | >99:1 | |

(5 mol%) | 35 | 92 | 98:2 | |

(sat.) | 60 | 88 | 95:5 |
Protocol B: Hydrolytic Kinetic Resolution (Enantioselective)

Target: Obtaining enantiopure terminal diol or recovering enantiopure epoxide.

Reagents:

  • Catalyst: (R,R)-Co-Salen (Jacobsen’s Catalyst) (0.5 mol%)

  • Co-catalyst: Acetic Acid (AcOH)

  • Nucleophile: Water (0.55 equiv for resolution)

Mechanism: The Co-Salen complex activates the epoxide. The reaction is second-order in catalyst (cooperative mechanism), ensuring extremely high regioselectivity for the terminal carbon during hydrolysis.

Part 4: Decision Tree Visualization

Use this flow to determine your experimental setup.

TroubleshootingTree Start Start: Select Nucleophile Q1 Is the Nucleophile a Strong Base? (Amines, Azides, Thiolates) Start->Q1 Q2 Is the Nucleophile Weak? (Water, Alcohols, Carbamates) Start->Q2 Path_Basic Standard S_N2 Path Q1->Path_Basic Yes Path_Acidic Requires Activation Q2->Path_Acidic Yes Problem_Poly Issue: Polymerization? Path_Basic->Problem_Poly Problem_Slow Issue: Slow/No Reaction? Path_Acidic->Problem_Slow Problem_Mix Issue: Regio Mixture? Path_Acidic->Problem_Mix Sol_Excess Solution: Use 5 eq. Nucleophile or Inverse Addition Problem_Poly->Sol_Excess Yes Sol_Temp Solution: Microwave (100°C, 10 min) Problem_Slow->Sol_Temp Sol_Lewis Solution: Add Bi(OTf)3 or LiClO4 Problem_Mix->Sol_Lewis

Caption: Operational workflow for selecting reaction conditions based on nucleophile type and observed issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of epoxide ring opening).
  • Moghadam, M., et al. (2009).[7] Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate.[7] Synthetic Communications. Link

  • Yao, H., & Wang, C. (2023).[8] Yttrium-Catalyzed Regioselective Aminolysis of 2,3-Epoxy Esters and Amides. Synlett. Link

  • BenchChem. (n.d.). 2-[(4-Ethylphenoxy)methyl]oxirane Structure and Reactions. (Analogous substrate data). Link

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

  • Fringuelli, F., et al. (2002). Ring Opening of Epoxides with Amines in Water.[7] The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Scaling Production of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of scaling up 2-[(4-Ethoxyphenoxy)methyl]oxirane, moving beyond simple recipes to address the engineering and chemical challenges inherent in Williamson ether synthesis at scale.

Subject: Process Optimization & Troubleshooting for Glycidyl Ether Synthesis CAS No: 5296-35-5 (4-Ethoxyphenyl glycidyl ether) To: Process Chemists, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Process Development Group

Executive Summary & Reaction Engineering

The synthesis of this compound is a classic Williamson ether synthesis involving the coupling of 4-ethoxyphenol with epichlorohydrin (ECH) . While the chemistry appears straightforward, scaling this reaction introduces critical challenges: exotherm management , chemo-selectivity (preventing oligomerization), and impurity control (specifically the "dimer" formation).

The Chemistry: A Two-Step One-Pot Process

At scale, it is vital to understand that this is rarely a simple SN2 displacement. The mechanism typically proceeds via:

  • Ring Opening: Phenoxide attacks the epoxide ring of ECH.

  • Ring Closure: The resulting chlorohydrin intermediate undergoes dehydrochlorination to reform the epoxide.

Core Reaction Parameters
ParameterRecommended RangeTechnical Rationale
Stoichiometry 1.0 : 3.0–5.0 (Phenol : ECH)Critical: High ECH excess acts as the solvent and statistically prevents the phenoxide from attacking the product (preventing dimer formation).
Base NaOH or KOH (Solid or 50% aq)Solid base minimizes water content, reducing ECH hydrolysis. Aqueous base requires a Phase Transfer Catalyst (PTC).
Catalyst TBAB or TEBA (1-3 mol%)Essential for biphasic systems to transport phenoxide into the organic ECH phase.
Temperature 50°C – 70°C (Controlled)Below 50°C: Slow ring closure (accumulation of chlorohydrin). Above 80°C: Rapid polymerization of ECH.

Visualizing the Pathway & Risks

Understanding the competition between the desired pathway and side reactions is the first step in troubleshooting.

ReactionPathway Phenol 4-Ethoxyphenol Intermediate Chlorohydrin Intermediate Phenol->Intermediate Ring Opening (Fast) ECH Epichlorohydrin (Excess) ECH->Intermediate Polymer Impurity: Poly-ECH ECH->Polymer High Temp >80°C Base Base (NaOH) Base->Intermediate Product Target Glycidyl Ether This compound Intermediate->Product Ring Closure (-HCl) Dimer Impurity: Dimer (Bis-phenoxy propanol) Product->Dimer Attack by Phenol (Low ECH Ratio) Diol Impurity: Diol (Hydrolysis) Product->Diol Water/Acid Hydrolysis

Caption: Reaction network showing the main pathway (blue/green) and critical impurity pathways (red) dependent on stoichiometry and temperature.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<60%), and I see a large peak for the chlorohydrin intermediate. Why?

Diagnosis: Incomplete Ring Closure. Technical Insight: The reaction consists of addition (fast) and cyclization (slow). If you stop the reaction too early or run it too cold, the intermediate chlorohydrin (1-chloro-3-(4-ethoxyphenoxy)-2-propanol) does not cyclize back to the epoxide. The Fix:

  • Extend Reaction Time: Ensure a "cook-out" phase at 60–70°C for 1–2 hours after reactant addition is complete.

  • Check Base Stoichiometry: You need at least 1.05–1.1 equivalents of base. If the base is consumed by side reactions (like ECH hydrolysis), there isn't enough left to close the ring.

  • Azeotropic Drying: If using aqueous base, water retards the reaction. Use a Dean-Stark trap (if using a co-solvent like Toluene) or switch to solid NaOH/KOH with a PTC [1].

Q2: I am detecting a high molecular weight impurity (The "Dimer"). How do I remove it?

Diagnosis: Formation of 1,3-bis(4-ethoxyphenoxy)-2-propanol. Technical Insight: This forms when a phenoxide ion attacks the product epoxide instead of an ECH molecule. This is a classic "competitive substrate" problem. It occurs when the local concentration of ECH is too low relative to the phenol [2]. The Fix:

  • Increase ECH Ratio: This is the primary control. Move from 1.5 equivalents to 3.0–5.0 equivalents of Epichlorohydrin. The ECH acts as both reagent and solvent.

  • Order of Addition: Do not add ECH to the Phenol/Base mixture. Instead, slowly add the Phenol/Base mixture to the hot Epichlorohydrin . This ensures the phenol always encounters a vast excess of ECH.

Q3: The reaction mixture turned into a gel/solid block. What happened?

Diagnosis: Uncontrolled Polymerization of Epichlorohydrin. Technical Insight: ECH is prone to cationic polymerization initiated by localized hot spots or Lewis acids. It can also polymerize under strongly basic conditions if the temperature spikes [3]. The Fix:

  • Temperature Control: Never exceed 80°C. Use jacketed reactors with active cooling loops.

  • Dosing Rate: The addition of the base (or phenol) is exothermic. Link the dosing pump to the reactor temperature probe. If T > 65°C, stop dosing automatically.

Q4: How do I safely remove the excess Epichlorohydrin?

Diagnosis: Distillation hazards. Technical Insight: ECH is toxic and flammable.[1][2][3] Distilling it off requires vacuum to keep the temperature low, preventing product degradation and ECH polymerization in the pot. The Fix:

  • Vacuum Distillation: Strip ECH at <50°C using high vacuum (<20 mbar).

  • Water Wash First: Before distillation, wash the organic layer with water to remove salts and residual base. Distilling basic epoxy mixtures leads to rapid polymerization in the reboiler.

Validated Scale-Up Protocol

Note: This protocol assumes a 10L reactor scale.

Step 1: Setup & Reagents
  • Reactor: 10L Jacketed Glass Reactor with overhead stirrer (high torque), reflux condenser, and temperature probe.

  • Reagents:

    • 4-Ethoxyphenol: 1.0 kg (7.24 mol)

    • Epichlorohydrin: 2.8 kg (30.2 mol, ~4.2 eq)

    • Tetrabutylammonium Bromide (TBAB): 23 g (1 mol%)

    • Potassium Hydroxide (Flakes): 487 g (8.68 mol, 1.2 eq)

Step 2: The Reaction (Solid-Liquid PTC Method)
  • Charge ECH: Load Epichlorohydrin and TBAB into the reactor. Heat to 50°C.

  • Addition: Add 4-Ethoxyphenol to the reactor. Stir until dissolved.

  • Base Dosing (Critical Step): Add KOH flakes in 4–5 portions over 2 hours.

    • Why? Adding all base at once causes a massive exotherm.

    • Monitor: Maintain Temp between 55–65°C.

  • Cook-out: After final addition, hold at 60°C for 3 hours. Monitor by HPLC/TLC until 4-ethoxyphenol is <0.5%.

Step 3: Work-up
  • Cool: Cool mixture to 20°C.

  • Filtration: Filter off the byproduct salt (KCl/NaCl).

    • Why? Filtration is often easier than washing at this stage due to the density of ECH causing emulsion issues with water.

  • Wash: Wash the filtrate with water (1L x 2) to remove residual base. Check pH of organic phase; it must be neutral (pH 7).

  • Concentration: Distill off excess ECH under reduced pressure (Vacuum: 10–20 mbar, Bath Temp: 50°C).

    • Recycle: The recovered ECH can be dried and reused [4].

Step 4: Purification
  • Method: High Vacuum Distillation or Recrystallization.

  • Note: this compound is a low-melting solid.

  • Crystallization: Dissolve crude residue in hot Isopropanol (IPA). Cool slowly to 0°C. Filter white crystals.

Process Flow Diagram

ProcessFlow Start Start: Charge ECH + Catalyst AddPhenol Dissolve 4-Ethoxyphenol Start->AddPhenol DoseBase Dose Solid KOH (Control Exotherm <65°C) AddPhenol->DoseBase Reaction Reaction Hold (3 hrs @ 60°C) DoseBase->Reaction Filter Filter Salts (KCl) Reaction->Filter Wash Water Wash (Remove Base) Filter->Wash Strip Vacuum Strip ECH (Recover Solvent) Wash->Strip Cryst Recrystallization (Isopropanol) Strip->Cryst Final Final Product >98% Purity Cryst->Final

Caption: Step-by-step unit operations for the scalable synthesis of 4-ethoxyphenyl glycidyl ether.

Safety & Handling (Epichlorohydrin)

WARNING: Epichlorohydrin is a potent alkylating agent, suspected carcinogen, and highly flammable.

  • Engineering Controls: All transfers of ECH should occur in a closed system or under a high-efficiency fume hood.

  • PPE: Use Silver Shield® or Viton® gloves. Nitrile gloves provide insufficient protection against ECH permeation [5].[3]

  • Waste: All aqueous waste from the first wash contains dissolved ECH. It must be treated as hazardous waste or hydrolyzed (using NaOH) in a dedicated kill-tank before disposal.

References

  • Organic Syntheses. Epichlorohydrin (Synthesis and Purification). Org.[4][5] Synth. Coll. Vol. 2, p. 256.[6] Retrieved from: [Link]

  • Fauske & Associates. Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Retrieved from: [Link]

  • Wikipedia. Epichlorohydrin: Production and Applications. Retrieved from: [Link][7]

  • Fisher Scientific. Safety Data Sheet: Epichlorohydrin. Retrieved from: [Link][8]

Sources

common impurities found in commercial 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reagents & Intermediates Division

Product: 2-[(4-Ethoxyphenoxy)methyl]oxirane Synonyms: Glycidyl 4-ethoxyphenyl ether; 4-Ethoxyphenyl glycidyl ether; 1,2-Epoxy-3-(4-ethoxyphenoxy)propane.[1][2][3] CAS: 2930-02-1 Application: Key intermediate in the synthesis of beta-blockers, epoxy resins, and agrochemicals (e.g., Etofenprox).[1][2][3]

Part 1: The Impurity Profile

In commercial synthesis, this epoxide is typically generated via the reaction of 4-ethoxyphenol (hydroquinone monoethyl ether) with epichlorohydrin in the presence of a base (NaOH/KOH). The impurity profile is dictated by the kinetics of this coupling reaction and the hydrolytic instability of the epoxide ring.

Table 1: Common Impurities & Origins

Impurity TypeChemical NameOrigin / Root CauseRelative Polarity (RP-HPLC)
Starting Material A 4-EthoxyphenolIncomplete conversion; insufficient Epichlorohydrin excess.[1][2][3]Medium (Elutes early)
Starting Material B EpichlorohydrinResidual solvent/reagent (if not distilled off).[2]High Polarity (Elutes near void volume)
Intermediate 1-Chloro-3-(4-ethoxyphenoxy)propan-2-ol"The Chlorohydrin" : Incomplete dehydrohalogenation due to insufficient base or low reaction temperature.[1][2][3]Medium-High (Elutes just before/after product depending on pH)
Hydrolysis Product 3-(4-ethoxyphenoxy)propane-1,2-diol"The Diol" : Ring opening of the product due to moisture during workup or storage.[1][2][3]High (Elutes First/Early)
Dimer 1,3-bis(4-ethoxyphenoxy)propan-2-ol"The Bis-Ether" : Reaction of the formed product with unreacted 4-ethoxyphenol.[1][2][3]Low (Elutes Last/Late)

Part 2: Troubleshooting & FAQs

Scenario A: "I see a large, late-eluting peak in my HPLC chromatogram."

Q: My main peak is at 12 min, but I have a persistent impurity at 18 min (RRT ~1.5). Recrystallization isn't removing it efficiently.[2][3] What is it?

Diagnosis: This is almost certainly the Dimer (1,3-bis(4-ethoxyphenoxy)propan-2-ol) .[1][2][3]

  • The Mechanism: This forms when the target epoxide molecule reacts back with a molecule of unreacted 4-ethoxyphenol.[2] This "secondary coupling" competes with the primary coupling, especially if the concentration of Epichlorohydrin drops.

  • The Fix:

    • Synthesis Adjustment: You must maintain a high molar excess of Epichlorohydrin (often 5-10 equivalents) relative to the phenol.[2][3] This statistically favors the Phenol-Epichlorohydrin collision over the Phenol-Product collision.[1][2][3]

    • Purification: The dimer is significantly more lipophilic (hydrophobic) than the monomer. If recrystallization fails, switch to vacuum distillation . The monomer will distill; the heavy dimer will remain in the pot residue.

Scenario B: "My product purity drops after storage."

Q: The CoA stated 98% purity, but after two weeks in the fridge, re-analysis shows 95% and a new broad peak at the solvent front.

Diagnosis: Hydrolysis (Diol formation). [1]

  • The Mechanism: Epoxides are strained rings.[3] In the presence of trace moisture and any residual acid or base catalyst (leftover from synthesis), the ring opens to form the glycol (3-(4-ethoxyphenoxy)propane-1,2-diol).[1][2]

  • The Fix:

    • Storage: Store under inert atmosphere (Argon/Nitrogen) and ensure the container is tightly induced.

    • Remediation: Dissolve in a non-polar solvent (e.g., Toluene) and wash with water.[3] The polar Diol is water-soluble and can be extracted out, whereas the epoxide remains in the organic phase.[2] Dry the organic phase thoroughly with MgSO₄ before evaporating.[3]

Scenario C: "I have a 'shoulder' peak on my main product."

Q: There is a peak eluting immediately adjacent to the product.[3] It has a similar UV spectrum.

Diagnosis: The Chlorohydrin Intermediate.

  • The Mechanism: The reaction is a two-step process:[1][2] (1) Opening of epichlorohydrin to form the chlorohydrin, and (2) Ring closure (dehydrohalogenation) to form the epoxide. If Step 2 is incomplete, the chlorohydrin remains.

  • The Fix: Treat the crude mixture with a fresh aliquot of concentrated NaOH solution (or solid pellets) and stir at 40-50°C for an additional 1-2 hours. This forces the ring closure of the remaining chlorohydrin.

Part 3: Visualization of Pathways

The following diagram illustrates the critical "forks in the road" where impurities are generated during synthesis.

G SM1 4-Ethoxyphenol Intermediate Chlorohydrin Intermediate SM1->Intermediate + ECH, Catalyst Impurity_Dimer Impurity: Dimer (Bis-ether) SM1->Impurity_Dimer ECH Epichlorohydrin (Excess Required) ECH->Intermediate Intermediate->Intermediate Insufficient Base (Impurity remains) Product TARGET PRODUCT This compound Intermediate->Product + NaOH (Ring Closure) Impurity_Diol Impurity: Diol (Hydrolysis) Product->Impurity_Diol + H2O (Storage/Workup) Product->Impurity_Dimer + Excess Phenol (Low ECH ratio)

Caption: Reaction pathway showing the genesis of the Chlorohydrin (incomplete reaction), Dimer (stoichiometric failure), and Diol (environmental degradation).

Part 4: Validated Analytical Method (HPLC)

For routine quality control, we recommend a Reverse Phase (RP-HPLC) method.[1][2][3] This method separates the polar diol from the non-polar dimer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).[3]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-2 min: 20% B (Isocratic)[1][2][3]

    • 2-15 min: 20% -> 90% B (Linear Gradient)[1][2][3]

    • 15-20 min: 90% B (Wash - Elutes Dimer)[1][2][3]

  • Detection: UV @ 220 nm (Epoxide/Alkyl absorption) and 275 nm (Aromatic ring).[2]

  • Expected Elution Order:

    • Diol (Most Polar, ~3-4 min)

    • 4-Ethoxyphenol (~5-6 min)

    • Chlorohydrin (~9-10 min)

    • Target Epoxide (~11-12 min)

    • Dimer (Most Hydrophobic, ~16-18 min)

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7648, this compound. Retrieved from [Link]

  • Synthesis & Impurity Mechanisms (General Aryl Glycidyl Ethers): Gou, F., et al. (2013). "Synthesis and properties of bio-based epoxy resins from vanillin." Polymer International.[2][3] (Discussion of phenolic glycidylation side reactions). Retrieved from [Link][1]

  • Analogous Impurity Profile (Viloxazine/Ortho-isomer): TDC. (2023). "An isolated dimer impurity of Viloxazine."[3][5] Technical Disclosure Commons. (Detailed characterization of the structural isomer's dimer and chlorohydrin impurities). Retrieved from [Link][1]

  • Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978).[3] "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data. (Kinetics of epoxide ring opening). Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-[(4-Ethoxyphenoxy)methyl]oxirane and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-[(4-Ethoxyphenoxy)methyl]oxirane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and characterization of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the reactivity of the epoxide ring.[1] This three-membered ring is susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of diols or other adducts.[2] It is also sensitive to heat and may polymerize, especially in the presence of catalytic impurities. For long-term storage, it is recommended to keep the compound in a cool, dark place.

Q2: What are the expected impurities from the synthesis of this compound?

A2: The most common synthesis involves the reaction of 4-ethoxyphenol with epichlorohydrin in the presence of a base. Potential impurities include unreacted starting materials (4-ethoxyphenol and epichlorohydrin), the diol resulting from the hydrolysis of the epoxide, and oligomeric byproducts.[3] If not carefully controlled, side reactions can also occur.

Q3: Which analytical techniques are most suitable for characterizing this compound and its products?

A3: A multi-technique approach is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation of reaction products and impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of this compound.

A. NMR Spectroscopy Troubleshooting

Q1: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?

A1: Broadening of NMR signals can be attributed to several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from residual catalysts used in the synthesis, can cause significant line broadening.

  • Sample Viscosity: If the sample is too concentrated or contains polymeric material, the increased viscosity can lead to broader peaks. Try diluting your sample.

  • Chemical Exchange: If there is an ongoing chemical reaction or equilibrium in the NMR tube, such as slow ring-opening, the signals of the exchanging species can broaden.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 5-10 mg of your this compound product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If not, sonication may help.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquire the spectrum immediately to minimize the risk of degradation in solution.

Q2: I am having trouble assigning the protons of the oxirane ring in the ¹H NMR spectrum. What are the expected chemical shifts and coupling patterns?

A2: The protons on the oxirane ring of this compound are diastereotopic and will appear as a complex multiplet. Based on data for this compound, the expected chemical shifts are approximately:

Proton AssignmentApproximate Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Methylene protons adjacent to the ether oxygen4.17 and 3.91dd
Methine proton on the oxirane ring3.34m
Methylene protons on the oxirane ring2.90 and 2.75dd

Data adapted from Bevan, D. E. et al.[4]

A 2D NMR experiment, such as a COSY or HSQC experiment, can be invaluable for unambiguously assigning these protons.

B. Mass Spectrometry Troubleshooting

Q1: I am not observing the molecular ion peak in the EI-MS spectrum of my product. Why is this?

A1: The molecular ion of epoxides can be unstable under electron ionization (EI) conditions and may not be observed or may be very weak.[5] The fragmentation of the ether linkage is a common pathway. For aryl ethers, a common fragmentation is the cleavage of the bond alpha to the oxygen atom.

Predicted Fragmentation Pathway for this compound (EI-MS)

fragmentation M [M]+• m/z 194 F1 [M - C2H3O]+• m/z 151 M->F1 - C2H3O F2 [C8H9O2]+ m/z 137 M->F2 - C3H5O F3 [C7H7O]+ m/z 107 F2->F3 - C2H5

Caption: Predicted EI-MS fragmentation of this compound.

Q2: How can I confirm the molecular weight if the molecular ion is not visible in EI-MS?

A2: Softer ionization techniques are recommended:

  • Chemical Ionization (CI): Using a reagent gas like methane or isobutane can produce a prominent [M+H]⁺ ion, which is the protonated molecule.

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are ideal for LC-MS analysis and typically yield strong [M+H]⁺ or [M+Na]⁺ adducts.

C. Chromatography Troubleshooting

Q1: I am observing peak tailing in my HPLC analysis of a reaction mixture containing this compound. What is the likely cause and how can I fix it?

A1: Peak tailing in HPLC is a common issue and can be caused by several factors, particularly when analyzing reactive molecules like epoxides.[6][7][8][9]

  • Secondary Interactions: The epoxide oxygen and the ether oxygen can have secondary interactions with active sites (e.g., free silanols) on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

Troubleshooting Steps for HPLC Peak Tailing

hplc_troubleshooting start Peak Tailing Observed check_interactions Secondary Interactions? start->check_interactions check_overload Column Overload? check_interactions->check_overload No solution_interactions Use end-capped column or add mobile phase modifier (e.g., triethylamine). check_interactions->solution_interactions Yes check_solvent Solvent Mismatch? check_overload->check_solvent No solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes solution_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->solution_solvent Yes end Symmetrical Peaks check_solvent->end No solution_interactions->end solution_overload->end solution_solvent->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: My GC-MS analysis shows multiple peaks even for a purified sample. What could be the reason?

A2: Thermal degradation in the hot GC inlet is a common problem for epoxides.[10] The high temperatures can cause ring-opening or rearrangement reactions, leading to the appearance of artifact peaks in the chromatogram.

Recommendations for GC-MS Analysis of Epoxides:

  • Use a lower injection port temperature: Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

  • Use a split injection: This reduces the residence time of the analyte in the hot inlet.

  • Derivatization: In some cases, derivatizing the epoxide to a more thermally stable compound before GC analysis can be beneficial.

III. References

  • Bevan, D. E. et al. Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. ACS Med. Chem. Lett.2013 , 4 (10), 948–953. [Link]

  • Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Aviv Analytical. Glycidyl Esters Analysis by the Aviv Analytical 5975-SMB GC-MS with Cold EI. [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • RSC Publishing. Copper-Catalyzed Cross-Coupling Reactions of Epoxides with gem-Diborylmethane: Access to γ-Hydroxyl Boronic Esters. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Royal Society of Chemistry. . [Link]

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Validation & Comparative

A Technical Guide to Alternatives for 2-[(4-Ethoxyphenoxy)methyl]oxirane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. 2-[(4-Ethoxyphenoxy)methyl]oxirane, a key intermediate in the synthesis of several β-adrenergic blockers, serves as a valuable synthon. However, a comprehensive understanding of its alternatives is paramount for process optimization and the development of novel synthetic strategies. This guide provides a detailed comparison of alternative compounds and synthetic pathways to this compound, supported by experimental data and mechanistic insights to inform your research and development endeavors.

Understanding the Role of this compound

This compound, also known as 4-ethoxyphenyl glycidyl ether, is an epoxide that incorporates the 4-ethoxyphenoxy moiety. Its primary utility lies in the synthesis of aryloxypropanolamine-based β-blockers. The core reaction involves the nucleophilic ring-opening of the epoxide by an amine, such as isopropylamine, to introduce the characteristic side chain of these pharmaceuticals.

The key attributes of this compound are the reactive oxirane ring and the specific ethoxy-substituted aromatic group. The ethoxy group can influence the pharmacological profile of the final drug molecule. When using the racemic form of this epoxide, a subsequent resolution step is necessary to isolate the desired enantiomer, as the therapeutic activity of most β-blockers resides in a single stereoisomer.

Strategic Alternatives: A Comparative Analysis

The primary alternatives to using a pre-functionalized, and often racemic, epoxide like this compound can be broadly categorized into two main strategies:

  • Strategy A: The Chiral Epihalohydrin Approach. This widely adopted industrial method utilizes a simple, commercially available chiral building block, typically (R)- or (S)-epichlorohydrin, which is then reacted with the desired phenol.

  • Strategy B: Structurally Varied Aryloxymethyloxiranes. This approach involves modifying the substituent on the phenyl ring of the aryloxymethyloxirane to fine-tune reactivity and potentially alter the properties of the final product.

Head-to-Head Comparison: Pre-functionalized Oxirane vs. Chiral Epihalohydrin

The synthesis of (S)-Atenolol, a widely used cardioselective β-blocker, serves as an excellent case study for comparing these two strategies.

Route 1: From Racemic 2-{[4-(carbamoylmethyl)phenoxy]methyl}oxirane

This route would involve the synthesis of the racemic epoxide from 4-hydroxyphenylacetamide and epichlorohydrin, followed by ring-opening with isopropylamine and subsequent chiral resolution of the racemic atenolol.

Route 2: From (R)-Epichlorohydrin

This more direct asymmetric synthesis involves the reaction of 4-hydroxyphenylacetamide with (R)-epichlorohydrin to directly form the (S)-glycidyl ether intermediate, which is then reacted with isopropylamine.

Experimental Data Summary: Synthesis of (S)-Atenolol Intermediates

ParameterRoute 1: Racemic Oxirane ApproachRoute 2: Chiral Epihalohydrin ApproachReference
Starting Materials 4-hydroxyphenylacetamide, epichlorohydrin4-hydroxyphenylacetamide, (R)-epichlorohydrin[1][2]
Key Intermediate Racemic 2-{[4-(carbamoylmethyl)phenoxy]methyl}oxirane(S)-2-{[4-(carbamoylmethyl)phenoxy]methyl}oxirane[1][2]
Reaction Conditions for Epoxide Formation Typically at room temperature or slightly elevated temperatures.Low temperature is crucial for high enantioselectivity (-7°C to 0°C).[3][1][3]
Yield of Epoxide Generally good, but produces a racemic mixture.High yield of the desired (S)-enantiomer.[3]
Enantiomeric Excess (ee) of Epoxide 0% (racemic)>99% ee is achievable at optimized low temperatures.[3][3]
Subsequent Steps Ring-opening followed by chiral resolution (e.g., enzymatic or with a chiral acid).Direct ring-opening to yield (S)-atenolol.[2]
Overall Process Efficiency Requires an additional, often costly and yield-reducing, resolution step.More atom-economical and direct route to the final enantiopure product.

Causality Behind Experimental Choices:

The use of low temperatures in the reaction of 4-hydroxyphenylacetamide with (R)-epichlorohydrin is critical to favor the desired reaction pathway.[3] The phenoxide can attack either the C1 or C3 position of the epichlorohydrin. Attack at C1 leads to the undesired (R)-glycidyl ether, while attack at C3, followed by intramolecular cyclization, yields the desired (S)-glycidyl ether. Lowering the temperature significantly enhances the selectivity for the C3 attack, leading to a high enantiomeric excess of the final product.[3]

dot

Caption: Comparison of synthetic strategies for enantiopure β-blockers.

Alternative Aryloxymethyloxiranes: The Impact of Phenyl Ring Substitution

While this compound is a common choice, altering the substituent on the phenyl ring can modulate the reactivity of the epoxide and the properties of the resulting molecule.

Electronic Effects on Reactivity:

The rate of the nucleophilic ring-opening of the epoxide can be influenced by the electronic nature of the substituent on the phenyl ring.

  • Electron-donating groups (EDGs) , such as alkoxy (e.g., ethoxy, methoxy) and alkyl groups, increase the electron density of the aromatic ring. While this effect is primarily transmitted through the aromatic system, it can have a modest impact on the reactivity of the distant epoxide. More significantly, in the context of the overall synthesis, these groups activate the phenol starting material towards nucleophilic attack on epichlorohydrin.

  • Electron-withdrawing groups (EWGs) , such as nitro (NO₂) or cyano (CN) groups, decrease the electron density of the phenyl ring. This can make the phenoxide a poorer nucleophile in the initial epoxide formation step. However, once the aryloxymethyloxirane is formed, the EWG can have a more pronounced effect on the ring-opening step. The electron-withdrawing nature of the substituent can make the carbons of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack.

Comparison of Substituted Phenoxymethyl Oxiranes

CompoundSubstituentElectronic EffectExpected Impact on Epoxide Ring-Opening RateReference
This compound-OCH₂CH₃ (Ethoxy)Electron-donatingBaseline
2-[(4-Methoxyphenoxy)methyl]oxirane-OCH₃ (Methoxy)Electron-donatingSimilar to ethoxy
2-[(4-Methylphenoxy)methyl]oxirane-CH₃ (Methyl)Electron-donatingSimilar to ethoxy, slightly weaker donation
2-(Phenoxymethyl)oxirane-H (Hydrogen)NeutralSlightly slower than with EDGs[4]
2-[(4-Nitrophenoxy)methyl]oxirane-NO₂ (Nitro)Strong electron-withdrawingFaster due to increased electrophilicity of the oxirane carbons[5]

dot

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) Substituent Substituent Electronic_Effect Electronic_Effect Substituent->Electronic_Effect Determines Reactivity Reactivity Electronic_Effect->Reactivity Influences Alkoxy Alkoxy EDG_Effect Increase electron density Activate phenol Alkoxy->EDG_Effect Alkyl Alkyl Alkyl->EDG_Effect EDG_Effect->Reactivity Slightly Slower Ring Opening (compared to EWG) Nitro Nitro EWG_Effect Decrease electron density Increase epoxide electrophilicity Nitro->EWG_Effect Cyano Cyano Cyano->EWG_Effect EWG_Effect->Reactivity Faster Ring Opening

Caption: Influence of phenyl substituents on epoxide reactivity.

Experimental Protocols

Synthesis of (S)-2-{[4-(carbamoylmethyl)phenoxy]methyl}oxirane via the Chiral Epihalohydrin Approach

This protocol is adapted from procedures for the synthesis of similar β-blocker intermediates.[2][3]

Materials:

  • 4-Hydroxyphenylacetamide

  • (R)-Epichlorohydrin

  • Sodium hydroxide

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Aqueous solvent system

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, dissolve 4-hydroxyphenylacetamide and a phase transfer catalyst in an aqueous solution of sodium hydroxide.

  • Cool the mixture to a temperature between -7°C and 0°C.[3]

  • Slowly add (R)-epichlorohydrin to the reaction mixture while maintaining the low temperature.

  • Stir the reaction mixture vigorously at this temperature for 50-60 hours, monitoring the reaction progress by TLC or HPLC.[3]

  • Upon completion, allow the mixture to warm to room temperature.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude (S)-glycidyl ether.

  • Purify the product by recrystallization or column chromatography.

Self-Validation: The enantiomeric excess of the product should be determined using chiral HPLC and compared to a racemic standard to confirm the stereoselectivity of the reaction. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Ring-Opening of a Phenyl Glycidyl Ether with Isopropylamine

This general procedure is applicable to this compound and its analogs.

Materials:

  • Substituted phenyl glycidyl ether

  • Isopropylamine

  • Solvent (e.g., water, methanol, or a mixture)

Procedure:

  • In a reaction vessel, dissolve the phenyl glycidyl ether in the chosen solvent.

  • Add an excess of isopropylamine (typically 5-10 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the epoxide, for 6-24 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, remove the excess isopropylamine and solvent under reduced pressure.

  • The crude product can be purified by crystallization, often as a salt (e.g., hydrochloride or tartrate), or by column chromatography.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Melting point analysis and comparison with literature values can also be used for verification.

Conclusion and Future Outlook

While this compound remains a valuable and readily available building block, this guide demonstrates that viable and, in many cases, superior alternatives exist. The choice between a pre-functionalized oxirane and a chiral epihalohydrin strategy is a critical decision. For the asymmetric synthesis of β-blockers, the chiral epihalohydrin approach generally offers a more efficient and stereoselective route, avoiding a potentially problematic resolution step.

The influence of substituents on the phenyl ring of aryloxymethyloxiranes presents an intriguing area for further research. A systematic kinetic study comparing the ring-opening rates of a series of substituted phenyl glycidyl ethers would provide invaluable data for synthetic chemists. Furthermore, a comprehensive cost analysis comparing the different synthetic routes on an industrial scale would be highly beneficial for process development.

Ultimately, the optimal choice of synthetic strategy will depend on a variety of factors, including the specific target molecule, desired stereochemistry, scale of the reaction, and economic considerations. By understanding the alternatives and the chemical principles that govern their reactivity, researchers can make more informed decisions to develop robust, efficient, and innovative synthetic methodologies.

References

  • Process for producing atenolol of high optical purity. (2006).
  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024). Molecules, 29(8), 1779.
  • Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... (n.d.).
  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). Turkish Journal of Chemistry, 39, 1174-1205.
  • Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review.
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). Molecules, 29(12), 2888.
  • Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. (2023). Bioorganic Chemistry, 138, 106640.
  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2021).
  • Asymmetric Synthesis of (S)-Metoprolol. (2009). Chinese Journal of Applied Chemistry, 26(12), 1395-1398.
  • A Smart Library of Epoxide Hydrolase Variants and the Top Hits for Synthesis of (S)Blocker Precursors. (2014).
  • Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.

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A Comparative Guide to the Kinetic Studies of 2-[(4-Ethoxyphenoxy)methyl]oxirane Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(4-Ethoxyphenoxy)methyl]oxirane, also known as 4-ethoxyphenyl glycidyl ether, is a critical building block in materials science and synthetic chemistry. The kinetics of its oxirane (epoxide) ring-opening reaction dictate the properties of resulting polymers and the efficiency of synthetic pathways. This guide provides a comparative analysis of the kinetic parameters associated with the ring-opening of this epoxide under various catalytic conditions. We delve into the mechanistic underpinnings of acid- and base-catalyzed pathways, present a detailed experimental protocol for kinetic monitoring, and offer a comparative summary of kinetic data to aid researchers in catalyst selection and process optimization.

Introduction: The Significance of Kinetic Control

The oxirane ring of this compound is a strained three-membered ether, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming polymers, particularly epoxy resins, and in the synthesis of complex organic molecules like β-amino alcohols which are vital pharmaceutical intermediates.[1][2] Understanding and controlling the kinetics of the ring-opening reaction is paramount for several reasons:

  • Material Properties: In polymerization, the curing rate directly influences the crosslink density, glass transition temperature, and ultimate mechanical properties of the resulting epoxy thermoset.[1][3]

  • Process Optimization: Kinetic data allows for the establishment of quantitative relationships between reaction conditions (temperature, catalyst concentration) and curing time, reducing the need for extensive empirical testing.[1]

  • Product Selectivity: In asymmetric synthesis, kinetic control can favor one reaction pathway over another, leading to desired stereoisomers or regioselective products.

The ring-opening is typically initiated by a nucleophile and can be catalyzed by either acids or bases, each following distinct mechanistic pathways that significantly alter the reaction's regiochemistry and rate.

Mechanistic Pathways: A Tale of Two Catalysts

The choice between acidic and basic catalysis is the most critical decision in designing a ring-opening protocol for an unsymmetrical epoxide like this compound.

Base-Catalyzed / Nucleophilic Ring-Opening

Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism . The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[4][5] This pathway is common for strong nucleophiles like amines, alkoxides, and phenoxides.

  • Key Characteristics:

    • Regioselectivity: Attack at the sterically least hindered carbon.

    • Stereochemistry: Inversion of configuration at the site of attack.

    • Kinetics: Typically second-order, dependent on both epoxide and nucleophile concentrations. The considerable ring strain (approx. 13 kcal/mol) helps drive the reaction despite oxygen being a poor leaving group.[5][6]

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion and a much better leaving group.[6] This pre-equilibrium step is followed by nucleophilic attack. The mechanism is a hybrid between SN1 and SN2.[6][7] The breaking of the carbon-oxygen bond is more developed in the transition state, leading to a buildup of partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon.

  • Key Characteristics:

    • Regioselectivity: The nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge.[6][7]

    • Stereochemistry: The reaction still proceeds with an inversion of configuration (anti-addition).[4][6]

    • Kinetics: The reaction rate is dependent on the concentration of the protonated epoxide and the nucleophile.[8]

Below is a diagram illustrating these fundamental mechanistic differences.

G cluster_base Base-Catalyzed (SN2 Pathway) cluster_acid Acid-Catalyzed (SN1/SN2 Hybrid) B_Start Epoxide + Nucleophile (Nu⁻) B_TS SN2 Transition State (Nu⁻ attacks less substituted C) B_Start->B_TS Steric control B_Prod Ring-Opened Product (Anti-addition) B_TS->B_Prod Inversion of stereochemistry A_Start Epoxide + H⁺ A_Equil Protonated Epoxide (Oxonium Ion) A_Start->A_Equil Fast pre-equilibrium A_TS Hybrid Transition State (Nu attacks more substituted C) A_Equil->A_TS Electronic control (Carbocation-like character) A_Prod Ring-Opened Product (Anti-addition) A_TS->A_Prod Inversion of stereochemistry

Caption: Acid- vs. Base-Catalyzed Ring-Opening Mechanisms.

Comparative Kinetics: A Guide to Catalyst Selection

The rate of ring-opening is highly dependent on the nucleophile, catalyst, solvent, and temperature. While specific kinetic data for this compound is sparse in publicly indexed literature, extensive studies on analogous phenyl glycidyl ethers (PGE) and other epoxy systems provide a robust framework for comparison.

Amine Nucleophiles

Amines are the most common curing agents for epoxy resins.[9] The reaction involves the nucleophilic attack of the amine nitrogen on the epoxide carbon.[10] The reactivity is influenced by steric hindrance and the electronic nature of the amine.

  • Primary vs. Secondary Amines: Primary amines contain two reactive hydrogens and react to form secondary and then tertiary amines. Generally, the primary amine is more reactive than the secondary amine formed in situ. However, the ratio of rate constants (k₁/k₂) varies widely. For many aliphatic amines, this ratio is around 2, but for sterically hindered amines, it can be as high as 60, effectively leading to a more linear polymer structure initially.

  • Aliphatic vs. Aromatic Amines: Aliphatic amines are significantly more reactive than aromatic amines due to their higher basicity and lower steric hindrance.[11]

  • Autocatalysis: The hydroxyl groups generated during the ring-opening reaction can act as a catalyst, accelerating the reaction.[11] This autocatalytic behavior is a hallmark of many epoxy-amine curing systems.[3]

Table 1: Comparative Kinetic Data for Glycidyl Ether Reactions with Amines

Glycidyl EtherAmine NucleophileSolventTemp (°C)Rate Constant (k)Activation Energy (Ea, kcal/mol)Reference Insight
Phenyl Glycidyl Ether2,5-Dimethyl-2,5-hexanediamineDMSO46 - 100k₁/k₂ ratio ≈ 6013.7Extreme steric hindrance dramatically slows secondary amine reaction.
Bisphenol A Diglycidyl Ether (DGEBA)n-Butylamine--k₁/k₂ ratio ≈ 2-Typical ratio for unhindered aliphatic amines.
Various EpoxidesVarious AminesAqueousRTIncreases at pH > pKa-Amine reactivity is extremely high when unprotonated.[12]
Phenyl Glycidyl EtherAnilineToluene80--A model system for studying aromatic amine reactivity.[10]
Phenolic and Alcoholic Nucleophiles

Phenols and alcohols are weaker nucleophiles than amines and often require a catalyst, such as a tertiary amine or a strong acid, to proceed at a reasonable rate.

  • Base Catalysis (e.g., Tertiary Amines): The catalyst deprotonates the phenol/alcohol to form a more potent phenoxide/alkoxide nucleophile. The reaction proceeds via an SN2 mechanism.

  • Acid Catalysis: The reaction follows the general acid-catalyzed pathway, with the alcohol or phenol acting as the nucleophile. This can lead to a mixture of regioisomers.[13]

  • Temperature Effects: In some systems involving tertiary amine catalysts, a negative activation energy has been observed at higher temperatures (>100°C).[14] This is attributed to a shift in the reaction mechanism away from the desired addition reaction towards homopolymerization of the glycidyl ether.[14]

Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis

Accurate kinetic data requires a robust experimental design. Here we outline a validated workflow using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for monitoring reactant consumption and product formation in real-time.[8][12]

Workflow Overview

G cluster_prep 1. Preparation & Setup cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_an 4. Kinetic Analysis P1 Prepare stock solutions (Epoxide, Nucleophile, Standard) P3 Load reactants & internal standard into NMR tube P1->P3 P2 Equilibrate NMR spectrometer to desired temperature A1 Place tube in spectrometer and start acquisition P3->A1 A2 Acquire spectra at fixed time intervals (e.g., every 5 min) A1->A2 D1 Integrate characteristic peaks (Epoxide, Product, Standard) A2->D1 D2 Normalize integrals to internal standard D1->D2 D3 Calculate concentrations at each time point D2->D3 K1 Plot [Reactant] vs. Time D3->K1 K2 Test kinetic models (1st order, 2nd order, etc.) K1->K2 K3 Determine Rate Constant (k) from linear fit K2->K3

Caption: Experimental workflow for kinetic monitoring via NMR.

Detailed Step-by-Step Methodology (NMR)
  • Reagent Preparation:

    • Causality: High purity reagents are essential to avoid side reactions. Deuterated solvents are required for the NMR lock.

    • Prepare stock solutions of this compound, the chosen nucleophile (e.g., hexylamine), and a non-reactive internal standard (e.g., tetramethylsilane or 1,3,5-trioxane) in a suitable deuterated solvent (e.g., DMSO-d₆). The internal standard is crucial for accurate quantification, as it is insensitive to variations in spectrometer performance.

  • NMR Spectrometer Setup:

    • Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent.

    • Set the NMR spectrometer to the desired reaction temperature (e.g., 60.0 ± 0.1 °C). Allow the probe to fully equilibrate for at least 30 minutes.

  • Reaction Initiation and Data Acquisition:

    • Causality: The reaction should be initiated as close to the time of the first scan as possible to capture the initial rate accurately.

    • In a clean NMR tube, combine the epoxide solution and the internal standard.

    • Initiate the reaction by adding the nucleophile/catalyst solution. Quickly mix the contents and insert the tube into the pre-heated spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at predetermined time intervals. An automated acquisition routine is ideal. For a moderately fast reaction, a spectrum every 5-10 minutes over several hours is a good starting point.

  • Data Processing and Analysis:

    • Causality: The choice of peaks for integration must be unambiguous to ensure data integrity. The peaks should be well-resolved and not overlap with other signals.

    • For each spectrum, integrate the signal corresponding to a unique proton on the epoxide (e.g., one of the methylene protons of the oxirane ring), a unique proton on the newly formed product (e.g., the methine proton of the resulting alcohol), and the signal of the internal standard.

    • Calculate the concentration of the epoxide at each time point, [E]t, relative to its initial concentration, [E]₀, using the normalized integral values.

    • Plot the concentration data against time to determine the reaction order and rate constant. For a second-order reaction, a plot of 1/[E]t versus time will yield a straight line with a slope equal to the rate constant, k.

Conclusion and Future Outlook

The ring-opening of this compound is a fundamentally important reaction governed by predictable, yet highly sensitive, kinetic principles. The choice between acid- and base-catalysis dictates the regiochemical outcome, while the specific nucleophile, catalyst, and reaction conditions control the rate. Base-catalyzed reactions with amines and phenoxides proceed via a sterically controlled SN2 mechanism, whereas acid-catalyzed reactions favor an electronically controlled attack at the more substituted carbon.

By employing robust analytical techniques like in-situ NMR, researchers can precisely quantify these kinetic parameters, enabling the rational design of curing cycles for advanced materials and the optimization of synthetic routes for pharmaceutical targets. Future research should focus on developing highly regioselective and stereoselective catalytic systems, particularly for creating chiral β-amino alcohols and other high-value, complex molecules from this versatile epoxide building block.

References

  • A review of the curing rate and mechanical properties of epoxy resin on polymer m
  • Formulation, Curing Kinetics and Properties of Photocurable Epoxy Resins. (2023). IEEE Xplore.
  • Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl ether reactions with amines. Industrial & Engineering Chemistry.
  • Fu, Y., Sun, D., Liu, X., An, X., & Zhang, X. (n.d.). The curing kinetic analysis of epoxy based on FT-IR.
  • Rinde, J. A., Happe, J. A., & Mones, E. T. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. DTIC.
  • Stark, H., et al. (2010). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. The Journal of Physical Chemistry A.
  • Tanzer, W., et al. (1993). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Polymer.
  • Cure Kinetics-Driven Compression Molding of CFRP for Fast and Low-Cost Manufacturing. (2025). MDPI.
  • Pérez-Salinas, L. L., et al. (2022). Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. MDPI.
  • Ethers and Epoxides. (n.d.). Chemistry LibreTexts.
  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Some glycidyl ethers. (1989). IARC Monographs.
  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
  • A simple model reaction where phenyl glycidyl ether (PGE) and 2,4-dimethylphenol (2,4-DMP) are reacted. (n.d.).
  • Staudt, S., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology.
  • Wang, Y., et al. (2020).
  • Addy, J. K., & Parker, R. E. (1963).
  • Bedenyapina, N.S., et al. (n.d.). Study of the interaction of the epoxide ring with the N-H bond, based on the model reaction of phenyl glycidyl ether with aniline. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.

Sources

Assessing the Purity of Synthesized 2-[(4-Ethoxyphenoxy)methyl]oxirane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Epoxide Synthesis

2-[(4-Ethoxyphenoxy)methyl]oxirane (CAS: 5296-35-5), often referred to as 4-ethoxyphenyl glycidyl ether , is a critical alkylating intermediate.[1] It serves as a building block for beta-adrenergic blockers and specialized epoxy resins.[1]

In synthetic workflows—typically involving the reaction of 4-ethoxyphenol with epichlorohydrin—purity assessment is not merely about a single percentage figure.[1] It is about characterizing three distinct impurity classes that affect downstream efficacy:

  • Starting Materials: Unreacted 4-ethoxyphenol (inhibits polymerization/coupling).[1]

  • Hydrolysis Products: The "diol" derivative (2-hydroxy-3-(4-ethoxyphenoxy)propanol), which is dead weight in nucleophilic substitutions.[1]

  • Oligomers: Dimers formed via in-situ ring-opening polymerization.[1]

This guide compares three distinct analytical methodologies to assess the purity of this compound, moving beyond simple "percent area" to actionable chemical intelligence.

Comparative Analysis of Methodologies

We evaluate three primary methods: HPLC-UV (Separation), Epoxide Titration (Functional), and qNMR (Absolute).[1]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Role: The Routine Workhorse for Impurity Profiling.[1]

HPLC is the preferred method for detecting non-volatile impurities like the diol and oligomers, which GC often misses or thermally degrades.

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (epoxide/ether backbone) and 275 nm (aromatic specificity).[1]

  • Flow Rate: 1.0 mL/min.[1]

Causality & Validation
  • Why Acidic Water? The 4-ethoxyphenol starting material is weakly acidic (pKa ~10).[1] Without acidification, it may tail or split. Phosphoric acid ensures it remains protonated, sharpening the peak.

  • Self-Validation: The resolution (

    
    ) between the diol impurity  (elutes early, ~3 min) and the main epoxide peak  (~8 min) must be > 2.0. If 
    
    
    
    , the column has degraded or the gradient is too steep.
Method 2: Non-Aqueous Epoxide Titration (ASTM D1652 Modified)

Role: The Functional Assay (Epoxy Equivalent Weight - EEW).[1]

This method does not measure "purity" in the chromatographic sense; it measures reactivity . It quantifies the moles of intact epoxide rings per gram of sample.

Experimental Protocol
  • Reagent: 0.1 N Perchloric acid (

    
    ) in glacial acetic acid.
    
  • Halide Source: Tetraethylammonium bromide (TEAB) solution in acetic acid.[1]

  • Procedure:

    • Dissolve 0.2 g of sample in 10 mL dichloromethane (DCM).[1]

    • Add 10 mL of TEAB solution.[2][3]

    • Titrate with 0.1 N

      
       to a Crystal Violet endpoint (blue-green) or potentiometric break.[1]
      
  • Mechanism:

    
     from perchloric acid generates 
    
    
    
    in situ.[1][4] The
    
    
    opens the epoxide ring.[1] The consumption of acid equals the epoxide content.
Causality & Validation
  • Why TEAB? Direct titration with HBr is unstable.[1] Generating HBr in situ ensures a stoichiometric reaction with the epoxide ring without side reactions.

  • Self-Validation: A blank titration (solvent only) is mandatory.[1] If the blank exceeds 0.05 mL, the acetic acid is wet (water consumes the titrant), invalidating the result.

Method 3: Quantitative NMR (qNMR)

Role: The Absolute Truth (Primary Reference).[1]

qNMR provides an absolute purity value without requiring a high-purity reference standard of the analyte itself, relying instead on a certified internal standard (IS).[1]

Experimental Protocol
  • Solvent:

    
     (Chloroform-d).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity trace-certifiable).[1]

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds (to ensure full relaxation of protons).
    
  • Integration:

    • Integrate the Epoxide Methine proton (m, 1H) at

      
       ppm.
      
    • Integrate the IS peak.

  • Calculation:

    
    [1]
    
Causality & Validation
  • Why 30s Delay? Aromatic protons relax slowly.[1] A standard 1s delay will under-integrate the aromatic signals relative to aliphatic ones, skewing the purity calculation.

  • Self-Validation: Compare the integration of the epoxide protons (2.7-2.9 ppm and 3.3 ppm) to the ethoxy protons (4.0 ppm). If the ratio deviates from theoretical (3:2), ring opening or overlap with impurities is occurring.

Data Presentation & Decision Matrix

Performance Comparison Table
FeatureHPLC-UVEpoxide TitrationqNMR
Primary Output % Area (Purity Profile)EEW (Functional Content)% w/w (Absolute Purity)
Specificity High (Separates impurities)Low (Reacts with all epoxides)High (Structural ID)
Precision (RSD) < 0.5%~1.0%< 1.0%
Sample Required < 1 mg~200 mg~20 mg
Detection Limit < 0.05% (Trace impurities)N/A (Macro assay)~0.5%
Key Blind Spot Response factors vary; requires standardsNon-epoxide impurities (e.g., solvent)Inorganic salts (invisible)
Analytical Workflow Diagram

The following diagram illustrates the logical flow for assessing the purity of the synthesized compound, selecting the appropriate method based on the synthesis stage.

PurityAssessment Start Synthesized Crude This compound Triage Stage 1: Rapid Screening (TLC / GC-MS) Start->Triage Decision Is Crude Purity > 85%? Triage->Decision Purification Purification Step (Distillation / Recrystallization) Decision->Purification No FinalAnalysis Stage 2: Final Characterization Decision->FinalAnalysis Yes Purification->Triage HPLC HPLC-UV (Quantify Diol & Phenol) FinalAnalysis->HPLC Routine QC Titration Titration (ASTM D1652) (Determine EEW for Resins) FinalAnalysis->Titration Process Scale-up qNMR qNMR (Absolute Assay for Standards) FinalAnalysis->qNMR Reference Material

Caption: Decision matrix for selecting analytical methods based on synthesis stage and purity requirements.

Expert Recommendations

  • For Routine QC: Use HPLC-UV .[1] It is the only method that explicitly flags the presence of the 4-ethoxyphenol starting material, which is a polymerization inhibitor. If the phenol content is >0.1%, the material may fail in downstream curing applications.

  • For Process Scale-Up: Use Titration .[1] When calculating stoichiometry for a reaction (e.g., reacting the epoxide with an amine), the EEW (Epoxy Equivalent Weight) derived from titration is more valuable than chromatographic purity because it accounts for the actual reactive mass.

  • For Reference Standards: Use qNMR . If you need to calibrate your HPLC method but lack a commercial standard of this compound, synthesize a high-purity batch and assign its value using qNMR with a NIST-traceable internal standard (e.g., Maleic Acid).[1]

References

  • ASTM International. (2019).[1] Standard Test Method for Epoxy Content of Epoxy Resins (ASTM D1652-11).[1][3] West Conshohocken, PA.

  • G. A. Pauli et al. (2012).[1] The Importance of Quantitative NMR in Natural Product Research. Journal of Natural Products. [1]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart.

  • Mat Shukri, N. M., et al. (2023). Glycidyl Esters: An Updated Mini-Review of Analytical Methods. Malaysian Journal of Analytical Sciences.

  • National Institute for Occupational Safety and Health (NIOSH). (1994).[1] n-Butyl Glycidyl Ether: Method 1616. NMAM, Fourth Edition.

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A Senior Application Scientist's Guide to Assessing the Stereochemistry of Products from 2-[(4-Ethoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. Chiral epoxides, such as 2-[(4-Ethoxyphenoxy)methyl]oxirane, are invaluable chiral building blocks, offering a gateway to a multitude of enantiomerically pure molecules. The inherent reactivity of the strained oxirane ring allows for precise and stereocontrolled introduction of new functionalities.[1][2] However, the promise of these synthons can only be fully realized if the stereochemical outcome of their reactions can be rigorously assessed and controlled.

This guide provides an in-depth comparison of the critical methodologies used to determine the stereochemistry of products derived from the nucleophilic ring-opening of this compound. We will delve into the mechanistic principles that govern these reactions and present a comparative analysis of the analytical techniques essential for verifying the stereochemical integrity of the resulting products.

The Stereochemical Imperative: Why Chirality Matters

The differential interaction of enantiomers with a chiral biological environment is a cornerstone of pharmacology.[3] One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[3] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.[3] This necessitates robust synthetic strategies that can deliver enantiomerically pure compounds and, equally important, reliable analytical methods to confirm their stereochemical purity.

Mechanistic Considerations in the Ring-Opening of this compound

The reaction of this compound, a monosubstituted epoxide, with a nucleophile is the cornerstone of its utility. The stereochemical outcome of this reaction is dictated by the reaction conditions, specifically whether it is performed under basic/neutral or acidic conditions.

Under Basic or Neutral Conditions (Sₙ2 Pathway):

In the presence of a strong, basic nucleophile, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, which in this case is the terminal methylene carbon. This attack occurs from the backside, leading to an inversion of configuration at the stereocenter. This is a stereospecific reaction, meaning that a single enantiomer of the starting epoxide will yield a single enantiomer of the product.

Under Acidic Conditions (Sₙ1-like Pathway):

When the reaction is catalyzed by an acid, the epoxide oxygen is first protonated, creating a better leaving group.[2] This enhances the electrophilicity of the ring carbons. The nucleophilic attack then preferentially occurs at the more substituted carbon, which can better stabilize the developing positive charge in the transition state. While this pathway has significant Sₙ1 character, the reaction often proceeds with a high degree of inversion of configuration, indicating a concerted or near-concerted mechanism.[4]

Comparative Analysis of Analytical Techniques for Stereochemical Assessment

Once the ring-opening reaction is complete, the critical task is to determine the stereochemical composition of the product. Several powerful analytical techniques are at the disposal of the modern chemist. The choice of method will depend on factors such as the nature of the analyte, the required level of accuracy, and the available instrumentation.

Technique Principle Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.High resolution and accuracy for determining enantiomeric excess (ee). Applicable to a wide range of compounds.[5]Method development can be time-consuming and requires screening of various CSPs and mobile phases.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Shift Reagents Enantiomers form diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.Provides direct spectroscopic evidence of the presence of both enantiomers and can be used for ee determination.Can be less sensitive than chiral HPLC. Requires soluble and pure samples. The chiral auxiliary may cause line broadening.[7][8]
X-ray Crystallography Determines the absolute configuration of a molecule in the solid state.Unambiguous determination of absolute stereochemistry.Requires a single crystal of suitable quality, which can be challenging to obtain. Not suitable for determining enantiomeric excess.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.A relatively simple and rapid technique for confirming the presence of a chiral substance.The magnitude and sign of the specific rotation can be influenced by concentration, solvent, and temperature. Not reliable for determining high enantiomeric purity.

Experimental Protocols: A Practical Approach

1. Nucleophilic Ring-Opening of (S)-2-[(4-Ethoxyphenoxy)methyl]oxirane with a Generic Nucleophile (Nu⁻)

This protocol outlines a general procedure for the ring-opening reaction under basic conditions to favor the Sₙ2 pathway.

Materials:

  • (S)-2-[(4-Ethoxyphenoxy)methyl]oxirane

  • Nucleophile (e.g., sodium azide, sodium phenoxide)

  • Anhydrous solvent (e.g., DMF, THF)

  • Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in the chosen anhydrous solvent, add a solution of (S)-2-[(4-Ethoxyphenoxy)methyl]oxirane (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., water, saturated ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

2. Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a chiral HPLC method.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is typically sufficient.

  • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of this class of compounds.[5][9]

Method Development:

  • Initial Screening: Begin by screening a selection of chiral columns with a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Mobile Phase Optimization: If separation is observed, optimize the ratio of the mobile phase components to improve resolution and analysis time. The addition of a small amount of a polar modifier like ethanol may also be beneficial.[6]

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to further enhance the separation.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.[5]

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from the starting material to the final stereochemical assessment.

Stereochemistry_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stereochemical Analysis start This compound reaction Nucleophilic Ring-Opening start->reaction product Crude Product reaction->product purification Column Chromatography product->purification hplc Chiral HPLC purification->hplc ee Determination nmr Chiral NMR purification->nmr Diastereomeric Ratio xray X-ray Crystallography purification->xray Absolute Configuration ee_result ee_result hplc->ee_result Enantiomeric Excess dr_result dr_result nmr->dr_result Diastereomeric Ratio ac_result ac_result xray->ac_result Absolute Configuration

Caption: Workflow for the synthesis, purification, and stereochemical analysis of products from this compound.

Concluding Remarks

The stereochemical assessment of products derived from this compound is a multi-faceted process that requires a sound understanding of reaction mechanisms and the judicious application of modern analytical techniques. While chiral HPLC remains the gold standard for the accurate determination of enantiomeric excess, a comprehensive analysis may involve the complementary use of NMR spectroscopy and, where possible, X-ray crystallography for unambiguous structural elucidation. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of stereochemistry in their pursuit of novel and effective chiral molecules.

References

  • Using Empirical Rules from 13 C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems - MDPI. Available at: [Link]

  • The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method base. Canadian Journal of Chemistry. Available at: [Link]

  • Assignment of the relative and absolute stereochemistry of two novel epoxides using NMR and DFT-GIAO calculations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Determination of the absolute stereochemistry of the epoxide group in alpinia epoxide by NMR - PubMed. Phytochemistry. Available at: [Link]

  • Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants - ACS Publications. Journal of Chemical Education. Available at: [Link]

  • Ring opening, nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Communications. Available at: [Link]

  • 1 Chiral Fe(II) Complex Catalyzed Enantioselective[7][10] O-to-C Rearrangement of Alkyl Vinyl Ethers and Synthesis of Chromanols - The Royal Society of Chemistry. Organic Chemistry Frontiers. Available at: [Link]

  • Ch16: SN1 type reactions of epoxides - University of Calgary. Available at: [Link]

  • 10.5: Ring opening of epoxides via nucleophilic substitution - Chemistry LibreTexts. Available at: [Link]

  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. Available at: [Link]

  • Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties - RadTech. Available at: [Link]

  • chiral columns . Available at: [Link]

  • A generic separation strategy for chiral compounds in supercritical fluid chromatography - FAGG. Journal of Chromatography A. Available at: [Link]

  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions - CureFFI.org. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing). Available at: [Link]

  • 2-((2-ETHOXYPHENOXY)METHYL)OXIRANE - precisionFDA. Available at: [Link]

  • Synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes as selective gelatinase inhibitors - PubMed. The Journal of Organic Chemistry. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-[(4-Ethoxyphenoxy)methyl]oxirane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth procedural information on the selection and use of Personal Protective Equipment (PPE) for 2-[(4-Ethoxyphenoxy)methyl]oxirane. By understanding the "why" behind each recommendation, you can foster a culture of safety and ensure the reliable execution of your critical work.

A Note on Scientific Diligence: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are therefore grounded in the known hazards of the broader class of aromatic glycidyl ethers and the specific data for the closely related analogue, 2-[(2-Methoxyphenoxy)methyl]oxirane (CAS No. 2210-74-4). This conservative approach is taken to ensure the highest level of safety in your laboratory.

Understanding the Hazard: Why PPE is Non-Negotiable

Aromatic glycidyl ethers as a class of compounds are known to present significant health hazards upon exposure. Based on data from analogous compounds, this compound is anticipated to be, at a minimum, a:

  • Skin Irritant (Category 2): Direct contact can cause inflammation, redness, and discomfort.[1]

  • Serious Eye Irritant (Category 2): Contact with the eyes can lead to significant irritation and potential damage.[1]

  • Skin Sensitizer (Category 1): Repeated exposure may lead to an allergic skin reaction, such as dermatitis.[1]

Given these hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental protocol.

The Core Ensemble: Your Essential PPE Toolkit

For any work involving this compound, the following PPE should be considered the mandatory minimum.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant) or a full-face shield.Protects against splashes and aerosols, which can cause serious eye irritation.
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact, irritation, and sensitization.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from incidental contact and minor spills.

Step-by-Step Guidance for PPE Use and Decontamination

Proper technique in donning, doffing, and decontaminating PPE is as crucial as the equipment itself.

Donning PPE: A Pre-Task Checklist
  • Inspect Your Gear: Before entering the work area, visually inspect all PPE for signs of damage, such as cracks in goggles or tears in gloves.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye Protection: Securely fit your chemical safety goggles. If a higher risk of splashing is anticipated, a face shield should be worn over the goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Post-Task Protocol to Prevent Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands. For example, peel one glove off by grasping the cuff and turning it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unbutton your lab coat and remove it by folding it in on itself, keeping the potentially contaminated outer surface away from your body.

  • Eye Protection: Remove your goggles or face shield by handling the strap, not the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Advanced Scenarios: Escalating Your Protection

Certain laboratory operations will necessitate a higher level of PPE.

ScenarioAdditional Recommended PPEJustification
Handling Large Quantities or Potential for Aerosol Generation Chemical-resistant apron and a full-face respirator with an organic vapor cartridge.Provides an additional layer of body protection and respiratory protection from inhaled irritants.
Spill Cleanup Two pairs of nitrile gloves, a chemical-resistant suit or coveralls, and a full-face respirator with an organic vapor cartridge.Offers enhanced protection during a situation with a high risk of exposure.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond personal use to include its storage and disposal.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from sources of ignition.[1]

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate to a safe distance.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don PPE: Before attempting to clean the spill, don the appropriate spill cleanup PPE as outlined in the table above.

  • Contain and Absorb: Use an inert, non-combustible absorbent material to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

Disposal
  • Unused Product: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[1] Do not pour down the drain.

  • Contaminated Materials: All PPE and materials used for spill cleanup should be collected and disposed of as hazardous waste.[1]

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Decision_Workflow PPE Selection for this compound cluster_0 Task Assessment cluster_1 PPE Selection Start Assess the Task Routine_Handling Routine Handling of Small Quantities Start->Routine_Handling Large_Quantities_Aerosols Handling Large Quantities or Potential for Aerosol Generation Start->Large_Quantities_Aerosols Spill_Cleanup Spill Cleanup Start->Spill_Cleanup Core_PPE Core PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat Routine_Handling->Core_PPE Enhanced_PPE Enhanced PPE: - Core PPE - Chemical Apron - Full-Face Respirator Large_Quantities_Aerosols->Enhanced_PPE Spill_Kit_PPE Spill Kit PPE: - Double Gloves - Chemical Suit - Full-Face Respirator Spill_Cleanup->Spill_Kit_PPE

Caption: A flowchart for selecting appropriate PPE.

References

  • Key Polymer (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.